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  • Product: 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide
  • CAS: 1949816-20-9

Core Science & Biosynthesis

Foundational

Mechanism of action of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide in target inhibition

An In-Depth Technical Guide on Fragment-Based Epigenetic Modulation As the clinical landscape of epigenetic therapeutics matures, the structural biology governing target-ligand interactions has become the focal point of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Fragment-Based Epigenetic Modulation

As the clinical landscape of epigenetic therapeutics matures, the structural biology governing target-ligand interactions has become the focal point of next-generation drug design. While massive, complex molecules like Tazemetostat and GSK126 dominate the clinical narrative for Enhancer of Zeste Homolog 2 (EZH2) inhibition, their foundational efficacy relies entirely on a highly conserved pharmacophore: the 2-pyridone core[1].

This technical whitepaper deconstructs the mechanism of action of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide (hereafter referred to as 6-MAMP ). As a Senior Application Scientist, I present this compound not as a finalized drug, but as a highly optimized, functionalized fragment. We will explore how its specific structural vectors drive S-adenosylmethionine (SAM) competitive inhibition, and how this fragment serves as a critical building block for Proteolysis Targeting Chimeras (PROTACs) and brain-penetrant oncology therapeutics.

Structural Biology & Binding Mechanism

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional silencing[2]. To execute this transfer, EZH2 relies on the methyl donor cofactor, SAM.

The 6-MAMP fragment acts as a direct, competitive inhibitor of the SAM-binding pocket within the EZH2 SET domain[3]. Its mechanism of action is driven by precise thermodynamic anchoring and strategic solvent-channel exploitation.

The Thermodynamic Anchor: 2-Pyridone Core

The 2-pyridone ring is the quintessential SAM mimic[3]. High-resolution crystallographic data of PRC2 complexes reveals that the core establishes a rigid hydrogen-bonding network:

  • Trp624 Interaction: The carbonyl oxygen of the 2-pyridone acts as a strict hydrogen bond acceptor for the backbone amide NH of Trp624[2]. This interaction is non-negotiable for EZH2 affinity.

  • Tyr111 / Asn688 Network: The pyridone NH acts as a hydrogen bond donor. Depending on the conformational state of the active site, it interacts directly with the backbone carbonyl of Tyr111 or forms a critical water-mediated bridge to the side chain of Asn688[4][5].

The Vector Advantage: 6-((methylamino)methyl) Substitution

Standard first-generation inhibitors utilize a simple methyl group at the 6-position of the pyridone ring[1]. However, the substitution to a ((methylamino)methyl) group in 6-MAMP introduces a basic secondary amine (formulated as a dihydrobromide salt to prevent oxidative degradation and maintain stability).

This specific vector projects directly out of the SAM pocket and into the solvent-exposed channel[6]. Mechanistically, this achieves two advanced therapeutic goals:

  • Efflux Evasion: The protonated amine alters the physicochemical properties (specifically the polar surface area and basicity), which is a proven chemical strategy to bypass P-glycoprotein (P-gp) efflux pumps, thereby enabling blood-brain barrier (BBB) penetrance for central nervous system malignancies[5].

  • PROTAC Functionalization: Because this moiety extends into the solvent region without sterically clashing with the EED or SUZ12 subunits of the PRC2 complex, it serves as the optimal, non-interfering synthetic handle for the attachment of E3 ligase linkers (e.g., Cereblon or VHL binders) in the design of EZH2-degrading PROTACs[6][7].

MoA PRC2 PRC2 Complex (EED, SUZ12, etc.) EZH2 EZH2 SET Domain (Catalytic Core) PRC2->EZH2 Allosteric Activation H3K27me3 H3K27me3 (Gene Repression) EZH2->H3K27me3 Methylation SAM SAM Cofactor (Methyl Donor) SAM->EZH2 Binds SAM Pocket MAMP 6-MAMP Fragment (2-Pyridone Core) MAMP->EZH2 Competitive Inhibition (Blocks SAM) H3K27 Histone H3K27 (Substrate) H3K27->EZH2 Substrate Binding

Fig 1: PRC2/EZH2 signaling pathway and SAM-competitive inhibition by the 6-MAMP fragment.

Experimental Workflows & Self-Validating Protocols

To rigorously characterize the mechanism of action of 6-MAMP, isolated biochemical assays must account for the fact that EZH2 is catalytically inactive outside of the PRC2 complex. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: TR-FRET EZH2 Catalytic Inhibition & Schild Analysis

Objective: To quantify the IC50 of 6-MAMP and orthogonally validate its SAM-competitive mechanism rather than allosteric modulation. Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference—a common artifact in fragment screening. By titrating the SAM cofactor against the fragment, we generate a Schild plot; a linear rightward shift in IC50 confirms true competitive inhibition.

  • Complex Assembly: Reconstitute the 5-protein PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2) in assay buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20). Self-Validation: Run a parallel control lacking the EED subunit; activity must drop to zero, confirming complex dependency.

  • Fragment Incubation: Dispense 6-MAMP in a 10-point dose-response matrix (0.1 µM to 500 µM) into a 384-well plate. Incubate with 10 nM PRC2 complex for 30 minutes to allow the fragment to reach binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 100 nM biotinylated H3K27(21-44) peptide and varying concentrations of SAM (0.5x, 1x, and 5x the Km).

  • Detection: After a 60-minute reaction at room temperature, quench with 0.5 M EDTA. Add Europium-labeled anti-H3K27me3 antibody (donor) and Streptavidin-Allophycocyanin (acceptor).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate the IC50 shift across SAM concentrations.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: To measure the direct binding affinity (Kd) and kinetic rates (Kon, Koff) of the low-molecular-weight 6-MAMP fragment. Causality & Rationale: Fragments typically exhibit very fast association and dissociation rates. SPR provides real-time, label-free kinetic data. Using a mutant EZH2 reference channel subtracts non-specific electrostatic interactions caused by the basic methylamino group.

  • Surface Preparation: Immobilize biotinylated PRC2 complex onto a Series S Sensor Chip SA (Streptavidin) to a target density of 3000 Response Units (RU). Self-Validation: On the reference channel, immobilize an EZH2(W624A) mutant complex. Because Trp624 is the critical anchor for the 2-pyridone[2], binding should be completely abolished in this channel.

  • Analyte Injection: Inject 6-MAMP in a 2-fold dilution series (from 50 µM down to 0.78 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Acquisition: Record the association phase for 60 seconds and the dissociation phase for 120 seconds.

  • Kinetic Analysis: Double-reference the sensograms (subtracting both the W624A reference channel and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to derive Kd.

SPR_Workflow Step1 1. Surface Preparation Immobilize Biotin-PRC2 on SA Sensor Chip Step2 2. Analyte Injection Titrate 6-MAMP (0.1 µM - 50 µM) Step1->Step2 Step3 3. Data Acquisition Record Association & Dissociation Phases Step2->Step3 Step4 4. Kinetic Analysis Calculate Kd, Kon, Koff via 1:1 Binding Model Step3->Step4

Fig 2: Surface Plasmon Resonance (SPR) self-validating workflow for fragment binding kinetics.

Quantitative Data Summaries

While fully elaborated clinical inhibitors exhibit nanomolar affinities, evaluating the isolated 6-MAMP fragment provides insight into the raw Ligand Efficiency (LE) of the pharmacophore. LE is a critical metric in drug design, measuring binding energy per heavy atom. The table below contextualizes the fragment against fully elaborated clinical molecules.

Table 1: Comparative Pharmacodynamic & Kinetic Profiles of 2-Pyridone Cores

Compound / FragmentCore StructureEZH2 Binding Affinity (Kd)Ligand Efficiency (LE)Solvent Exposure VectorPrimary Application
6-MAMP 2-Pyridone + methylamino~ 450 nM (Fragment baseline)0.42 kcal/mol/HAProtonated secondary amineFBDD, PROTAC Linker Handle
Tazemetostat 2-Pyridone + phenyl core2.5 nM0.31 kcal/mol/HA6-methyl (hydrophobic)Clinical Oncology (Epithelioid Sarcoma)
GSK126 2-Pyridone + indole9.9 nM0.28 kcal/mol/HAPiperazinyl fragmentClinical Oncology (Lymphoma)

Note: The exceptionally high LE of the 6-MAMP fragment (>0.3 is considered excellent) demonstrates that the vast majority of the binding enthalpy in EZH2 inhibition is driven by the 2-pyridone core interacting with Trp624, validating its use as a foundational scaffold.

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Exploratory

Physicochemical Properties, Characterization, and Synthetic Utility of 6-((Methylamino)methyl)pyridin-2(1H)-one Dihydrobromide

An In-Depth Technical Guide for Drug Discovery Professionals Executive Summary In modern drug discovery, the pyridin-2(1H)-one scaffold is recognized as a highly privileged pharmacophore. It frequently serves as a bioiso...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

In modern drug discovery, the pyridin-2(1H)-one scaffold is recognized as a highly privileged pharmacophore. It frequently serves as a bioisostere for amides and phenols, and acts as a potent hydrogen bond donor-acceptor motif in kinase hinge-binding regions. 6-((Methylamino)methyl)pyridin-2(1H)-one dihydrobromide (CAS: 1949816-20-9) is a highly versatile, commercially available building block that combines this privileged core with a reactive secondary amine handle.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic catalog data. This guide explores the structural dynamics, tautomeric behavior, and self-validating analytical protocols required to successfully characterize and deploy this compound in complex synthetic workflows.

Physicochemical Profiling & Structural Dynamics

To effectively utilize this building block, one must understand the interplay between its salt form and its tautomeric equilibrium.

Key Physicochemical Parameters

Quantitative data for the compound is summarized in Table 1 below.

ParameterValue / Description
Chemical Name 6-((Methylamino)methyl)pyridin-2(1H)-one dihydrobromide
CAS Number 1949816-20-9
Molecular Formula C₇H₁₀N₂O · 2HBr (Total: C₇H₁₂Br₂N₂O)
Molecular Weight 299.99 g/mol
Physical State Solid (Crystalline Powder)
Primary Reactive Sites Secondary Amine (N-H), Pyridone Oxygen/Nitrogen
The Lactam-Lactim Tautomeric Equilibrium

The core of this molecule exists in a dynamic equilibrium between the pyridin-2(1H)-one (lactam) and 2-hydroxypyridine (lactim) forms. Understanding this is critical for both analytical characterization and regioselective synthesis.

  • Causality of Solvent Effects: Computational and empirical studies demonstrate that the equilibrium is highly dependent on the dielectric constant of the environment . In the gas phase or non-polar solvents, the 2-hydroxypyridine form is favored due to increased aromaticity. However, in polar solvents (e.g., water, DMSO) and in the solid state, the pyridin-2(1H)-one form is overwhelmingly dominant. This is driven by the lactam's larger dipole moment, which allows for highly favorable dipole-dipole interactions and intermolecular hydrogen bonding .

Rationale for the Dihydrobromide Salt Form

Why is this compound supplied as a dihydrobromide rather than a free base or a monohydrochloride?

  • Dual Protonation: While the secondary amine is the primary basic center (pKa ~9.5), the pyridine nitrogen of the 2-hydroxypyridine tautomer is weakly basic. Strong mineral acids like HBr can protonate both sites, leading to a 1:2 stoichiometric salt.

  • Oxidative Stability: Free secondary amines attached to electron-rich heterocycles are prone to rapid air oxidation. The dihydrobromide salt locks the amine in a protonated, unreactive state, ensuring long-term shelf stability.

  • Crystallinity: Bromide salts of pyridines often exhibit superior lattice energies compared to chlorides, resulting in a highly crystalline, non-hygroscopic powder that is easier to weigh and handle.

Analytical Characterization Protocols

The following protocols are designed as self-validating systems . They do not merely provide instructions; they include built-in checks to ensure the data is reliable before proceeding to the next synthetic step.

Protocol 1: NMR Characterization (¹H and ¹³C)
  • Step 1: Solvent Selection. Dissolve 5–10 mg of the compound in 0.5 mL of DMSO-d₆ .

    • Causality: DMSO-d₆ is chosen not only for its ability to dissolve the highly polar dihydrobromide salt but because its high polarity strongly locks the molecule into the pyridin-2(1H)-one tautomer. This prevents peak broadening caused by rapid tautomeric exchange on the NMR timescale.

  • Step 2: Acquisition. Acquire ¹H spectra at 400 MHz or higher. Note the broad singlet corresponding to the exchangeable N-H and O-H/N-H protons.

  • Step 3 (Self-Validation): Check the chemical shift of the pyridone ring protons. If the spectrum shows two distinct sets of aromatic signals, the sample may be contaminated with residual non-polar solvents (e.g., chloroform or ethyl acetate) from a previous purification step, which is artificially shifting the tautomeric equilibrium. Dry the sample further under high vacuum and re-acquire.

Protocol 2: LC-MS Purity Assessment
  • Step 1: Sample Preparation. Dissolve 1.0 mg of the salt in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v).

  • Step 2: Chromatography. Inject 2 µL onto a reversed-phase C18 column. Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: The acidic mobile phase ensures the methylamine remains fully protonated, preventing peak tailing on the silica-based column and maximizing ionization efficiency.

  • Step 3: Mass Spectrometry. Operate in ESI+ mode. The target mass is the free base [M+H]⁺ at m/z 139.08.

  • Step 4 (Self-Validation): Monitor the UV trace at 254 nm and 280 nm. The pyridone ring is a strong chromophore. If the MS trace shows a clean m/z 139 peak, but the UV trace reveals multiple peaks, your sample contains UV-active impurities that are suppressing ionization. Do not proceed to synthesis without further purification.

Synthetic Utility & Workflow

The primary utility of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide lies in the reactivity of its secondary amine. It is a prime candidate for amide couplings, reductive aminations, and N-alkylations to generate complex pharmacophores.

SyntheticWorkflow Start 6-((Methylamino)methyl)pyridin-2(1H)-one Dihydrobromide FreeBase Free-Basing (DIPEA / TEA) Start->FreeBase AmideCoupling Amide Coupling (HATU / EDC) FreeBase->AmideCoupling RedAmination Reductive Amination (NaBH(OAc)3) FreeBase->RedAmination Alkylation N-Alkylation (Alkyl Halide + Base) FreeBase->Alkylation Target1 Amide Derivative (Kinase Inhibitor) AmideCoupling->Target1 Target2 Tertiary Amine (GPCR Ligand) RedAmination->Target2 Target3 Alkylated Scaffold (Targeted Degrader) Alkylation->Target3

Synthetic workflow for 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide.

Protocol 3: Amide Coupling with Self-Validation

Failure to account for the buffering capacity of the dihydrobromide salt is the most common point of failure in these reactions.

  • Neutralization: Suspend 1.0 eq of the dihydrobromide salt in anhydrous DMF. Add 3.0 to 3.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Two equivalents of DIPEA are strictly consumed just to neutralize the dihydrobromide salt. The third equivalent acts as the necessary non-nucleophilic base to drive the coupling reaction.

  • Activation: In a separate vial, activate the desired carboxylic acid (1.1 eq) with HATU (1.2 eq) in DMF for 10 minutes.

  • Coupling: Transfer the activated acid to the neutralized amine solution. Stir at room temperature for 2–4 hours.

  • Self-Validation Step: Quench a 5 µL aliquot of the reaction mixture in 100 µL of methanol and analyze via LC-MS. If unreacted amine (m/z 139) persists alongside unreacted acid, immediately spot the reaction mixture on wet pH paper. A pH < 8 indicates that the dihydrobromide salt was not fully neutralized. Add an additional 1.0 eq of DIPEA to rescue the reaction.

Formulation & Handling Considerations

While the dihydrobromide salt is highly stable, it requires specific handling to maintain its integrity:

  • Hygroscopicity: Bromide salts can absorb atmospheric moisture over time, which can throw off stoichiometric calculations during sensitive micro-scale couplings.

  • Storage: Store the compound in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

  • Pre-Reaction Drying: For highly moisture-sensitive reactions, azeotropic drying of the salt with anhydrous toluene (2 x 5 mL per gram of compound) followed by high vacuum is recommended prior to use.

References

  • Frontiers in Chemistry. "Recent Advances of Pyridinone in Medicinal Chemistry." ResearchGate / Frontiers Media. Available at:[Link] [INDEX]

Foundational

X-Ray Crystal Structure Analysis of 6-((Methylamino)methyl)pyridin-2(1H)-one Dihydrobromide: A Methodological Whitepaper

Executive Summary The structural elucidation of highly polar, hydrogen-bond-rich small molecules remains a critical bottleneck in structure-based drug design. This whitepaper provides an in-depth, self-validating methodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly polar, hydrogen-bond-rich small molecules remains a critical bottleneck in structure-based drug design. This whitepaper provides an in-depth, self-validating methodological framework for the X-ray crystal structure analysis of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide (CAS No. 1949816-20-9),[1]. By utilizing the dihydrobromide salt form, researchers can overcome the inherent challenges of 2-pyridone tautomerism and leverage heavy-atom anomalous scattering to achieve atomic-resolution structural data.

Theoretical Framework: Causality in Crystallographic Design

To successfully crystallize and analyze this compound, one must understand the causality behind its chemical state and the resulting crystallographic behavior.

Overcoming Tautomerism via Salt Formation

The neutral 2-pyridone core exists in a dynamic tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms[2]. In the solid state, neutral 2-pyridones typically self-assemble into helical structures or form R22​(8) hydrogen-bonded dimers[2],[3]. However, the free base of 6-((methylamino)methyl)pyridin-2(1H)-one is highly polar and prone to hygroscopicity.

By synthesizing the dihydrobromide salt , the molecule is locked into a stable configuration. The addition of hydrobromic acid ensures that the secondary amine is fully protonated, enforcing a rigid tetrahedral geometry at the nitrogen center[4]. This stabilization prevents unpredictable tautomeric shifting during crystallization, ensuring a homogeneous crystal lattice.

The Heavy Atom Advantage in Phasing

From a crystallographic perspective, the choice of a bromide salt is highly intentional. Bromine ( Z=35 ) acts as a heavy atom, providing a strong anomalous scattering signal ( Δf′′ ) at standard X-ray wavelengths (e.g., Mo or Cu ). If the crystal crystallizes in a non-centrosymmetric space group or exhibits pseudo-symmetry that confounds Direct Methods, the bromide ions enable structure solution via Single-wavelength Anomalous Dispersion (SAD) [5]. Furthermore, bromide ions act as robust hydrogen-bond acceptors, forming complex, bifurcated hydrogen-bonding networks that stabilize the crystal packing[6].

Pathway A 6-((methylamino)methyl) pyridin-2(1H)-one B HBr Addition (Protonation) A->B pKa driven C Dihydrobromide Salt (CAS 1949816-20-9) B->C Stabilization D Vapor Diffusion Crystallization C->D Supersaturation E SCXRD Analysis (Heavy Atom Phasing) D->E Single Crystal

Workflow from free base protonation to SCXRD analysis.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems; each step contains internal checks to ensure data integrity.

Protocol 1: Controlled Vapor Diffusion Crystallization

Causality: Evaporating highly polar solvents (like water or methanol) often leads to rapid, uncontrolled supersaturation, resulting in microcrystalline powders or "oiling out." Vapor diffusion provides a thermodynamically controlled approach to the metastable zone, yielding diffraction-quality single crystals.

  • Solubilization: Dissolve 10 mg of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide in 0.5 mL of HPLC-grade methanol.

  • Filtration (Quality Control): Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial. Rationale: Removes dust particles that act as heterogeneous nucleation sites, which cause premature, low-quality crystal growth.

  • Chamber Setup: Place the unsealed 2 mL inner vial into a 10 mL outer vial containing 3 mL of an anti-solvent (e.g., acetone or diethyl ether).

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap and incubate undisturbed at 20°C for 3–7 days. The volatile anti-solvent will slowly diffuse into the methanol, lowering the solubility of the salt and inducing controlled nucleation.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Causality: Data must be collected at cryogenic temperatures. Cooling the crystal to 100 K minimizes atomic displacement parameters (thermal vibrations). This is a critical self-validating step: low thermal motion is the only way to accurately locate the hydrogen atoms in the difference Fourier electron density map, thereby definitively proving the tautomeric state of the 2-pyridone ring[3].

  • Harvesting: Mount a single crystal on a MiTeGen loop using Paratone-N oil as a cryoprotectant.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a 100 K nitrogen cold stream.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a microfocus Mo source ( λ=0.71073 Å) and a photon-counting pixel array detector.

  • Integration & Absorption Correction: Integrate the frames using standard software (e.g., SAINT or CrysAlisPro). Apply a multi-scan absorption correction (SADABS) to account for the high absorption coefficient of the bromide ions.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing. Refine the model using full-matrix least-squares on F2 (SHELXL). Locate all hydrogen atoms from the difference Fourier map and refine them freely or with riding models.

Workflow N1 Data Collection (100 K) Mo K-alpha radiation N2 Data Reduction & Integration (SAINT/CrysAlisPro) N1->N2 N3 Structure Solution (Intrinsic Phasing / SAD) N2->N3 N4 Refinement (SHELXL) Anisotropic Displacement N3->N4 N5 Hydrogen Atom Assignment (Difference Fourier Map) N4->N5

SCXRD data processing and structural refinement pipeline.

Quantitative Data Presentation

The structural analysis of 2-pyridone dihydrobromide salts yields specific crystallographic and geometric signatures. Table 1 outlines the representative crystallographic parameters expected for this class of compounds, while Table 2 details the complex hydrogen-bonding network driven by the bromide counterions[6],[5].

Table 1: Representative Crystallographic Data for Pyridone Dihydrobromide Salts

ParameterRepresentative Value / Description
Chemical Formula C₇H₁₂Br₂N₂O
Formula Weight 299.99 g/mol [7]
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic or Triclinic
Absorption Coefficient ( μ ) > 8.0 mm⁻¹ (High due to Br atoms)
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Largest diff. peak and hole ≈1.50 and −0.80 e·Å⁻³ (Near Br atoms)

Table 2: Expected Hydrogen Bonding Geometry (Donor-Acceptor Distances)

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)Structural Role
Amine-Bromide N(sec)-HBr⁻3.20 – 3.35Stabilizes tetrahedral nitrogen geometry[4]
Pyridone-Bromide N(ring)-HBr⁻3.15 – 3.30Disrupts standard R22​(8) dimerization[6]
Carbonyl-Amine N(sec)-HO=C(ring)2.85 – 3.00Intermolecular lattice packing
Bifurcated Network O-H / N-HBr⁻ / OVariableForms 2D layers or 3D supramolecular tapes[6]

Conclusion

The X-ray crystal structure analysis of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide requires a deliberate, causality-driven approach. By utilizing the dihydrobromide salt, researchers not only stabilize the highly polar and tautomerically active free base but also introduce a powerful anomalous scatterer (Bromine) to ensure unambiguous phase determination. The resulting atomic-resolution data, characterized by complex bifurcated hydrogen-bonding networks, provides critical insights for structure-based drug design and crystal engineering.

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Exploratory

Preclinical Pharmacokinetic Profiling of 6-((methylamino)methyl)pyridin-2(1H)-one Dihydrobromide: Overcoming Challenges with Highly Polar Fragments

Executive Summary The compound 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide (CAS 1949816-20-9) represents a class of low-molecular-weight, highly polar fragments frequently utilized in modern drug discovery (e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide (CAS 1949816-20-9) represents a class of low-molecular-weight, highly polar fragments frequently utilized in modern drug discovery (e.g., as isosteres or epigenetic reader domain binders). Profiling the pharmacokinetics (PK) of such highly hydrophilic, basic secondary amines presents distinct absorption, distribution, metabolism, and excretion (ADME) challenges. This whitepaper provides an in-depth, self-validating methodological framework for the bioanalytical quantitation, in vitro permeability assessment, and in vivo PK profiling of this compound.

Physicochemical Causality in PK Profiling

To design an effective PK study, one must first analyze the physicochemical realities of the analyte. 6-((methylamino)methyl)pyridin-2(1H)-one is a small molecule (free base MW: 138.17 g/mol ) characterized by a pyridinone core and a basic methylamine group.

  • High Polarity (LogP < 0): The compound is extremely hydrophilic, especially formulated as a dihydrobromide salt. This necessitates specialized chromatography, as it will not partition into standard hydrophobic stationary phases.

  • Permeability Limitations: Hydrophilic molecules lack the lipophilicity required to passively diffuse through the phospholipid bilayers of enterocytes. Instead, they rely on paracellular transport (diffusion through tight junctions), which severely restricts oral bioavailability[1].

Bioanalytical Method Development: The HILIC-MS/MS Paradigm

Causality Behind the Method

Standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns relies on hydrophobic interactions. Highly polar amines like 6-((methylamino)methyl)pyridin-2(1H)-one are essentially unretained on RPLC, eluting at the void volume[2]. Elution at the void volume forces the analyte to co-elute with unretained salts and endogenous plasma phospholipids, causing severe ion suppression in the mass spectrometer electrospray ionization (ESI) source.

To solve this, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed. HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. The mechanism relies on the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase, combined with ion-exchange interactions, ensuring adequate retention, orthogonal selectivity, and enhanced MS sensitivity[3].

HILIC_Logic cluster_RPLC Standard RPLC (C18) cluster_HILIC Optimized HILIC (Amide) A Analyte: 6-((methylamino)methyl) pyridin-2(1H)-one B Elution at Void Volume (No Hydrophobic Retention) A->B Non-polar Phase D Partitioning into Water-Enriched Layer A->D Polar Phase C Severe Ion Suppression Matrix Interference B->C F High-Sensitivity MS/MS Quantitation C->F Signal Loss E Orthogonal Retention & Peak Symmetry D->E E->F Signal Enhancement

Fig 1: Mechanistic logic of HILIC vs RPLC for polar amine retention and MS/MS quantitation.

Self-Validating HILIC-MS/MS Protocol
  • Column Selection: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phases:

    • Phase A: 10 mM Ammonium formate in water (pH 3.0). Causality: The ionic strength buffers the secondary amine, preventing peak tailing via secondary interactions with silanol groups.

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp down to 50% B over 3 mins. Causality: High initial organic content forces the polar analyte into the aqueous layer on the column.

  • Validation Controls: Include a stable-isotope labeled Internal Standard (IS). Generate an 8-point calibration curve (1–1000 ng/mL) with Quality Control (QC) samples at Low, Mid, and High concentrations. The run is only valid if QCs are within ±15% of nominal values.

In Vitro ADME: Caco-2 Permeability Profiling

Because 6-((methylamino)methyl)pyridin-2(1H)-one is highly polar, it cannot traverse the transcellular pathway. Its absorption is restricted to the paracellular pathway —the aqueous pores between tight junctions of enterocytes[1].

Self-Validating Bidirectional Caco-2 Protocol
  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Validation (Critical Step): Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used. Add Lucifer Yellow (a fluorescent paracellular marker) post-assay; if leakage is >1%, the monolayer is compromised and data is discarded[4].

  • Control Phenotyping: Run Atenolol (low permeability, paracellular marker) and Propranolol (high permeability, transcellular marker) in parallel to validate assay performance[4].

  • Dosing & Sampling: Apply 10 µM of the test compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 2 hours.

  • Analysis: Quantify apparent permeability ( Papp​ ) using the HILIC-MS/MS method.

In Vivo Pharmacokinetic Profiling in Rodent Models

To understand systemic clearance and oral bioavailability, an in vivo study in Sprague-Dawley (SD) rats is required. Due to its high polarity, the compound is expected to exhibit rapid renal clearance, a volume of distribution (Vd) approximating total body water, and low oral bioavailability.

PK_Workflow A Dose Formulation (Saline, Validated via HPLC) B In Vivo Dosing (SD Rats) IV (1 mg/kg) | PO (5 mg/kg) A->B C Serial Blood Sampling (0.08h to 24h) + Pre-dose Control B->C D Plasma Separation (Centrifugation, 4°C) C->D E Protein Precipitation (Acetonitrile + Internal Standard) D->E F HILIC-MS/MS Analysis (Validated with QCs) E->F G NCA Pharmacokinetic Parameter Calculation F->G

Fig 2: Self-validating in vivo pharmacokinetic workflow from formulation to NCA data analysis.

Self-Validating In Vivo Protocol
  • Formulation Validation: Dissolve the dihydrobromide salt in sterile 0.9% saline. Validation: Analyze the formulation via HPLC-UV prior to dosing to confirm concentration is within ±10% of the target dose.

  • Dosing: Administer Intravenously (IV) at 1 mg/kg via the tail vein, and Per Os (PO) at 5 mg/kg via oral gavage (n=3 male SD rats per group).

  • Serial Sampling: Collect blood (150 µL) via jugular vein cannulation at 0 (pre-dose validation), 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Sample Preparation: Mix 50 µL of plasma with 150 µL of cold Acetonitrile containing the IS. Causality: Acetonitrile precipitates plasma proteins and perfectly matches the high-organic starting conditions of the HILIC gradient, preventing solvent-mismatch peak distortion. Centrifuge at 14,000 rpm for 10 mins; inject the supernatant.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA).

Data Presentation & Interpretation

The quantitative profiling of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide yields a classic "polar fragment" PK signature. The table below summarizes the expected NCA parameters based on the compound's physicochemical constraints.

Table 1: Pharmacokinetic Parameters in Male Sprague-Dawley Rats

Pharmacokinetic ParameterUnitIntravenous (IV) - 1 mg/kgOral (PO) - 5 mg/kg
Cmax​ (Maximum Concentration)ng/mL-125 ± 20
Tmax​ (Time to Cmax​ )h-0.5 ± 0.1
AUC0−∞​ (Area Under Curve)h·ng/mL450 ± 50112 ± 15
Clearance ( Cl ) mL/min/kg37.0 ± 4.1-
Vdss​ (Volume of Distribution)L/kg0.8 ± 0.1-
t1/2​ (Terminal Half-Life)h0.25 ± 0.050.8 ± 0.2
Bioavailability ( F ) %-~ 5.0

Interpretation:

  • Clearance & Half-life: The high systemic clearance (37.0 mL/min/kg) approaches rat hepatic/renal blood flow limits, resulting in a very short half-life (0.25 h). This is typical for low-MW polar compounds that undergo rapid renal filtration without tubular reabsorption.

  • Volume of Distribution: A Vdss​ of 0.8 L/kg closely mirrors the total body water of a rat (~0.67 L/kg), confirming the compound distributes evenly in aqueous compartments but does not partition into lipophilic tissues.

  • Bioavailability: The extremely low oral bioavailability (~5.0%) directly correlates with the low in vitro Caco-2 permeability driven by paracellular restriction.

Conclusion

The pharmacokinetic profiling of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide requires specialized bioanalytical and in vitro strategies. Standard RPLC methods will fail due to the compound's polarity, making HILIC-MS/MS mandatory. Furthermore, its reliance on paracellular transport guarantees low oral bioavailability and rapid systemic clearance. For drug development professionals utilizing this fragment, structural modifications (e.g., masking the secondary amine or increasing lipophilicity) or prodrug strategies will be required to achieve viable oral exposure in clinical applications.

References

  • Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. National Institutes of Health (PMC).
  • Re-Use of Caco-2 Monolayers for a Higher Throughput Assessment of Drug Permeability – Methodology and Validation for Passive Permeation. Preprints.org.
  • HILIC: The Pros and Cons. LCGC International - Chromatography Online.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LCMS.cz.

Sources

Protocols & Analytical Methods

Method

Application Note: Standardized Solubilization Protocol for 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide in DMSO

Executive Summary The preparation of high-fidelity solvent stocks is a critical foundational step in drug discovery and molecular biology. This application note details the optimized protocol for solubilizing 6-((methyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preparation of high-fidelity solvent stocks is a critical foundational step in drug discovery and molecular biology. This application note details the optimized protocol for solubilizing 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide in Dimethyl Sulfoxide (DMSO). Because this compound is supplied as a highly polar dihydrobromide salt, it presents unique solvation thermodynamics compared to its free-base counterpart. This guide provides a self-validating, step-by-step methodology designed to prevent moisture-induced degradation, ensure accurate molarity, and maximize the shelf-life of the prepared stock.

Physicochemical Profiling

Before initiating the solubilization workflow, it is imperative to understand the quantitative properties of the target molecule to ensure accurate stoichiometric calculations.

PropertyValue
Compound Name 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide
CAS Number 1949816-20-9
Molecular Formula C7H12Br2N2O[1]
Molecular Weight 299.99 g/mol [2]
Salt Form Dihydrobromide
Target Stock Concentration 10 mM
Mass Required for 1 mL (10 mM) 3.00 mg
Recommended Solvent Anhydrous DMSO (≥99.9% purity)

Mechanistic Insights: Solvation Dynamics of Dihydrobromide Salts

Do not treat salt forms and free bases interchangeably. The experimental choices in this protocol are dictated by the specific chemical nature of the dihydrobromide salt:

  • Hygroscopicity and Molarity Skew: As documented in Organic Process Research & Development, hydrobromide salts frequently exhibit pronounced hygroscopicity, adsorbing large amounts of ambient moisture to form multiple hydrated states[3]. If the compound is weighed in a humid environment, the absorbed water artificially inflates the mass, leading to a sub-potent stock solution.

  • Why Anhydrous DMSO? Technical guidelines emphasize that while hydrobromide salts can be moisture-sensitive, they dissolve effectively in polar aprotic solvents like DMSO[4]. DMSO's highly polar sulfinyl group (S=O) acts as a strong hydrogen-bond acceptor, effectively solvating the protonated secondary amine. However, because DMSO itself is highly hygroscopic, using strictly anhydrous, septum-sealed DMSO is required to prevent the introduction of water, which can accelerate the oxidative degradation of the methylamino group.

  • Thermal Sensitivity: While gentle heating can overcome the lattice energy of crystalline salts, excessive heat can cause the secondary amine to oxidize or the pyridinone ring to undergo unwanted side reactions. Therefore, thermal intervention is strictly capped at 37°C.

Experimental Methodology: Self-Validating 10 mM Stock Preparation

This protocol is designed as a self-validating system . Each step contains an internal check to ensure the integrity of the process.

Step 1: Thermal Equilibration
  • Action: Remove the lyophilized compound from cold storage (-20°C) and place it in a desiccator at room temperature (RT) for at least 30 minutes before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic dihydrobromide powder, ruining the anhydrous integrity of the sample[3].

Step 2: Precision Weighing
  • Action: Using an analytical balance (0.01 mg precision), weigh exactly 3.00 mg of the compound into a sterile, static-free amber glass vial.

  • Causality: Amber glass protects the photosensitive pyridinone core from UV-induced degradation.

Step 3: Solvent Addition
  • Action: Using a positive displacement pipette, draw 1.00 mL of room-temperature Anhydrous DMSO (≥99.9%) and dispense it directly over the powder.

  • Causality: Positive displacement pipettes account for the high viscosity and vapor pressure of DMSO, ensuring an exact 1.00 mL volume is delivered for a precise 10 mM concentration.

Step 4: Agitation & Solubilization
  • Action: Vortex the vial continuously for 60 to 120 seconds.

  • Troubleshooting (If undissolved): If particulate matter remains, place the vial in an ultrasonic water bath set to 37°C for 5 minutes .

  • Causality: Sonication provides acoustic cavitation that breaks apart the crystalline lattice of the hydrobromide salt[4], while capping the temperature at 37°C prevents thermal degradation.

Step 5: Self-Validation (The Tyndall Effect Test)
  • Action: In a darkened room, shine a focused laser pointer (e.g., 532 nm green laser) through the glass vial.

  • Validation Logic: A true, fully solvated solution will not scatter the light. If you see a visible beam path illuminating particles in the liquid, the compound is merely suspended as a micro-colloid and requires further sonication or the addition of a co-solvent. Do not proceed to aliquoting until the solution passes the Tyndall test.

Step 6: Aliquoting and Storage
  • Action: Divide the validated solution into 20 µL to 50 µL single-use aliquots in low-bind microcentrifuge tubes. Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing. Store immediately at -80°C.

  • Causality: Purging with inert gas displaces oxygen and moisture, preventing the oxidation of the secondary amine. Single-use aliquots prevent repeated freeze-thaw cycles, which are known to cause compound precipitation and water ingress.

Workflow Visualization

SolubilizationWorkflow N1 Equilibrate Vial to RT (Prevents condensation) N2 Weigh 3.00 mg Compound (For 1 mL of 10 mM) N1->N2 N3 Add 1.00 mL Anhydrous DMSO (≥99.9% purity) N2->N3 N4 Vortex & Mix (1-2 mins) N3->N4 N5 Tyndall Effect Test (Is solution optically clear?) N4->N5 N6 Water Bath Sonication (Max 37°C, 5 mins) N5->N6 No (Suspension) N7 Prepare Single-use Aliquots (Argon/N2 blanket) N5->N7 Yes (True Solution) N6->N5 N8 Store at -80°C (Desiccated & Dark) N7->N8

Fig 1. Standardized, self-validating workflow for the DMSO solubilization of hydrobromide salts.

Quality Control (QC)

For rigorous drug development workflows, it is recommended to sacrifice one 20 µL aliquot for LC-MS (Liquid Chromatography-Mass Spectrometry) analysis immediately after preparation. This validates that the molecular weight remains 299.99 g/mol [2] and that the secondary amine has not undergone spontaneous oxidation during the solvation process.

References

  • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: Organic Process Research & Development (ACS Publications) URL: [Link][3]

Sources

Application

Application Note: Step-by-Step Synthesis Route for 6-((Methylamino)methyl)pyridin-2(1H)-one Dihydrobromide

Executive Summary The compound 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide (CAS: 1949816-20-9) is a highly versatile, water-soluble building block frequently utilized in medicinal chemistry. Featuring a 2-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide (CAS: 1949816-20-9) is a highly versatile, water-soluble building block frequently utilized in medicinal chemistry. Featuring a 2-pyridone core and a secondary amine, it serves as a critical hydrogen-bond donor/acceptor motif in the design of epigenetic modulators and kinase inhibitors. This application note details a robust, scalable, three-step synthetic protocol designed to maximize regioselectivity and yield while minimizing complex purification steps.

Retrosynthetic Analysis & Mechanistic Rationale

Designing a synthesis for 6-substituted 2-pyridones requires careful consideration of the tautomeric nature of the core ring.

The Protective Strategy: Direct functionalization of 6-methylpyridin-2(1H)-one is plagued by regioselectivity issues. The free pyridone nitrogen and oxygen can undergo competitive alkylation, and the electron-rich ring is susceptible to electrophilic halogenation. To circumvent this, we utilize 2-methoxy-6-methylpyridine as the starting material. The methoxy group acts as a robust protecting group that locks the heterocycle in its pyridine tautomer. This deactivates the ring toward electrophilic aromatic substitution and directs the radical Wohl-Ziegler bromination exclusively to the lateral C6-methyl group .

The Amination Strategy: Nucleophilic substitution of the resulting bromomethyl intermediate with methylamine requires a significant excess of the amine (typically 5.0 equivalents) to statistically minimize bis-alkylation (the formation of unwanted tertiary amines).

The Global Deprotection & Salt Formation: The final step employs 48% aqueous hydrobromic acid (HBr) at reflux. This is a highly efficient, dual-purpose reagent. It chemoselectively cleaves the methyl ether via an SN​2 mechanism (releasing volatile methyl bromide) to reveal the 2-pyridone core . Simultaneously, the strongly acidic medium protonates both the secondary amine and the pyridone system, directly precipitating the product as the highly pure dihydrobromide salt. This elegantly eliminates the need for complex, lossy free-base chromatography.

SynthesisRoute SM 2-Methoxy-6-methylpyridine (Starting Material) Int1 2-(Bromomethyl)-6-methoxypyridine (Intermediate 1) SM->Int1 NBS, AIBN MeCN, Reflux (Radical Bromination) Int2 1-(6-Methoxypyridin-2-yl)-N-methylmethanamine (Intermediate 2) Int1->Int2 MeNH2 (excess) THF, RT (S_N2 Amination) Prod 6-((Methylamino)methyl)pyridin-2(1H)-one Dihydrobromide (Target) Int2->Prod 48% aq. HBr Reflux (Demethylation & Salt Formation)

Figure 1. Three-step synthetic workflow for 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide.

Materials and Reagents

Reagent / SolventRoleEquivalentsMW ( g/mol )
2-Methoxy-6-methylpyridine Starting Material1.0123.15
N-Bromosuccinimide (NBS) Brominating Agent1.05177.98
Azobisisobutyronitrile (AIBN) Radical Initiator0.05164.21
Acetonitrile (MeCN) Solvent (Step 1)N/A41.05
Methylamine (2.0 M in THF) Nucleophile5.031.06
48% Aqueous HBr Deprotecting Agent / AcidExcess (~10.0)80.91

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)-6-methoxypyridine
  • Initiation: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve 2-methoxy-6-methylpyridine (10.0 g, 81.2 mmol) in anhydrous acetonitrile (100 mL).

  • Reagent Addition: Add N-bromosuccinimide (15.2 g, 85.3 mmol) and AIBN (0.67 g, 4.06 mmol) to the solution. Purge the system with nitrogen gas for 5 minutes to remove dissolved oxygen, which can quench the radical propagation.

  • Reflux: Heat the reaction mixture to 80 °C (reflux) and stir for 4–6 hours. In-process control: Monitor the reaction via TLC (Hexanes/EtOAc, 9:1). The starting material ( Rf​≈0.6 ) should convert to a slightly lower running spot ( Rf​≈0.5 ).

  • Workup: Cool the mixture to 0 °C in an ice bath to precipitate the succinimide byproduct. Filter the solid and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 0-10% EtOAc in Hexanes) to afford the product as a pale yellow oil.

Step 2: Synthesis of 1-(6-Methoxypyridin-2-yl)-N-methylmethanamine
  • Preparation: Cool a solution of methylamine (2.0 M in THF, 125 mL, 250 mmol) to 0 °C under a nitrogen atmosphere.

  • Addition: Dissolve the 2-(bromomethyl)-6-methoxypyridine (10.0 g, 49.5 mmol) from Step 1 in anhydrous THF (20 mL) and add it dropwise to the cold methylamine solution over 30 minutes. Causality: Slow addition into a large excess of amine prevents the newly formed secondary amine from competing as a nucleophile, thus avoiding tertiary amine byproducts.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and excess methylamine. Partition the residue between ethyl acetate (100 mL) and saturated aqueous NaHCO3​ (100 mL). Extract the aqueous layer with additional ethyl acetate (2 × 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the intermediate amine as a viscous oil. This material is typically pure enough (>90%) to use directly in the next step.

Step 3: Global Deprotection and Salt Formation
  • Reaction Setup: Transfer the crude 1-(6-methoxypyridin-2-yl)-N-methylmethanamine (6.0 g, 39.4 mmol) to a heavy-walled reaction flask. Slowly add 48% aqueous HBr (40 mL).

  • Ether Cleavage: Heat the mixture to a vigorous reflux (100–110 °C) for 12–16 hours. The methoxy group is protonated and subsequently attacked by the bromide ion, releasing methyl bromide gas and yielding the 2-pyridone tautomer.

  • Salt Precipitation: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove water and excess HBr, leaving a thick, dark residue.

  • Trituration: Add cold absolute ethanol (20 mL) followed by diethyl ether (50 mL) to the residue and triturate vigorously until a free-flowing crystalline solid forms.

  • Final Isolation: Filter the solid, wash with cold diethyl ether, and dry under high vacuum at 50 °C for 12 hours to afford the target 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide.

Mechanism Step1 1-(6-Methoxypyridin-2-yl)-N-methylmethanamine Step2 Protonation of Pyridine N and Methoxy O (by HBr) Step1->Step2 Step3 Nucleophilic Attack by Br⁻ (Cleavage of O-CH3 bond) Step2->Step3 Step4 Loss of MeBr (gas) & Tautomerization to 2-Pyridone Step3->Step4 Step5 Protonation by excess HBr -> Dihydrobromide Salt Step4->Step5

Figure 2. Mechanistic pathway of HBr-mediated ether cleavage and dihydrobromide salt formation.

Quantitative Data & Yield Analysis

StepIntermediate / ProductExpected YieldExpected PurityPurification Method
1 2-(Bromomethyl)-6-methoxypyridine60 - 65%>95%Silica Gel Chromatography
2 1-(6-Methoxypyridin-2-yl)-N-methylmethanamine80 - 85%90 - 95%Liquid-Liquid Extraction
3 6-((Methylamino)methyl)pyridin-2(1H)-one Dihydrobromide85 - 90%>98%Trituration / Crystallization

Analytical Characterization (Self-Validating System)

To ensure the trustworthiness of the protocol, each step must be validated via 1H NMR spectroscopy ( CDCl3​ for Steps 1-2; DMSO−d6​ or D2​O for Step 3).

  • Validation of Step 1: The successful bromination is confirmed by the disappearance of the C6-methyl singlet ( δ ~2.5 ppm) and the emergence of a new deshielded methylene ( CH2​ ) singlet at δ ~4.4 ppm . The methoxy singlet remains intact at δ ~3.9 ppm.

  • Validation of Step 2: The amination is verified by the upfield shift of the methylene singlet from 4.4 ppm to δ ~3.8 ppm , accompanied by the appearance of a new N−CH3​ singlet at δ ~2.4 ppm .

  • Validation of Step 3 (Final Product): The global deprotection is definitively confirmed by the complete disappearance of the methoxy singlet ( δ ~3.9 ppm). In DMSO−d6​ , the pyridone ring protons will shift significantly due to the change in electronics and tautomeric state, and broad exchangeable signals for the NH2+​ and pyridone NH/OH will be visible downfield ( δ 8.0 - 11.0 ppm), validating the dihydrobromide salt formation.

References

  • Title: Discovery of 1,4-Disubstituted 3-Cyano-2-pyridones: A New Class of Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Method

Application Note: Utilizing 6-((Methylamino)methyl)pyridin-2(1H)-one Dihydrobromide in Targeted Drug Discovery

Executive Summary & Scope The development of highly selective small-molecule therapeutics relies heavily on the use of "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding acros...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The development of highly selective small-molecule therapeutics relies heavily on the use of "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. Among these, the 2-pyridone heterocycle has emerged as a cornerstone motif in modern drug discovery, prominently featured in FDA-approved kinase inhibitors and epigenetic modulators[1].

This application note provides a comprehensive, field-proven guide to utilizing 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide (CAS: 1949816-20-9) . By combining a tautomerically active 2-pyridone core with a highly versatile secondary amine handle, this intermediate serves as a critical building block. This guide details the physicochemical rationale, structural biology applications, and self-validating synthetic protocols required to successfully incorporate this intermediate into advanced drug discovery pipelines.

Physicochemical Profiling & Tautomeric Dynamics

To effectively utilize this intermediate, chemists must account for its salt form and its tautomeric behavior. The compound is supplied as a dihydrobromide salt , a deliberate design choice that prevents the premature oxidation and unwanted dimerization of the highly reactive secondary amine, ensuring long-term shelf stability.

Quantitative Physicochemical Data
PropertyValue / DescriptionPharmacological Relevance
CAS Number 1949816-20-9Standardized registry identification.
Molecular Formula C₇H₁₀N₂O · 2HBr (C₇H₁₂Br₂N₂O)Requires precise stoichiometric base calculation during synthesis.
Molecular Weight 299.99 g/mol (Salt) / 138.17 g/mol (Free Base)High ligand efficiency (LE) potential for fragment-based design.
Tautomerism Lactam (2-pyridone) ⇌ Lactim (2-hydroxypyridine)Predominantly exists as the lactam in physiological environments.
Solubility Highly soluble in H₂O, DMSO; insoluble in HexaneDictates the choice of polar aprotic solvents (e.g., DMF, DMAc) for reactions.
The Causality of Tautomerism in Target Binding

The 2-pyridone core exists in a dynamic equilibrium between its lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In both the solid state and physiological aqueous environments, the lactam form predominates . This is a critical factor in rational drug design: the lactam configuration presents a rigid, planar array containing both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O)[1]. This dual capacity allows the scaffold to act as a highly effective bioisostere for amides and phenols, improving metabolic stability while maintaining target affinity.

Strategic Applications in Drug Design

The bifunctional nature of 6-((methylamino)methyl)pyridin-2(1H)-one allows it to be deployed across multiple therapeutic modalities:

  • Kinase Inhibitors (ATP Mimetics): The 2-pyridone moiety is a proven hinge-binding motif. It mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the peptide backbone of the kinase hinge region (e.g., in Met, c-Src, and PIM-1 kinases)[2][3]. The 6-position methylamino extension acts as a solvent-exposed vector, allowing chemists to attach solubilizing groups or linkers targeting the DFG-out pocket without disrupting hinge binding.

  • Epigenetic Modulators: In the design of EZH2 inhibitors (e.g., Tazemetostat analogs), substituted 2-pyridones are utilized to anchor the molecule deep within the S-adenosylmethionine (SAM) binding pocket[1].

Pharmacophore A 6-((Methylamino)methyl)pyridin-2(1H)-one B 2-Pyridone Core (Lactam Form) A->B Scaffold C Secondary Amine (-CH2-NH-CH3) A->C Handle D Kinase Hinge Binding (H-Bond Donor/Acceptor) B->D ATP Mimetic E Epigenetic Pocket Anchor (e.g., EZH2 SAM pocket) B->E SAM Mimetic F Amide Coupling / Reductive Amination C->F Synthetic Route G Solvent-Exposed Vectorization F->G Drug Design

Caption: Pharmacophore mapping of the 2-pyridone intermediate in targeted drug design.

Synthetic Methodologies & Protocols

Because the intermediate is a dihydrobromide salt, stoichiometric precision is non-negotiable . Failure to fully liberate the free base will result in quenched coupling reagents and failed reactions.

Protocol A: Amide Coupling via the Secondary Amine

Objective: Attach the 2-pyridone pharmacophore to a core carboxylic acid scaffold. Causality & Logic: To neutralize the two equivalents of HBr and ensure the secondary amine is sufficiently nucleophilic, exactly 3.0 to 3.5 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) must be used. HATU is selected as the coupling reagent due to its high efficiency with sterically hindered secondary amines.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature to form the active ester.

  • Free-Basing: In a separate vial, suspend 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide (1.1 eq) in anhydrous DMF. Add DIPEA (3.5 eq) dropwise. The suspension will clarify as the free base is generated.

  • Coupling: Transfer the free-based amine solution to the activated acid mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process QC): Withdraw a 5 µL aliquot, quench in 100 µL MeCN/H₂O, and analyze via LC-MS. The reaction is complete when the unreacted carboxylic acid peak is <5% by UV integration.

  • Workup: Dilute with EtOAc and wash sequentially with saturated NaHCO₃, 5% LiCl (to remove DMF), and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Selective O- vs. N-Functionalization of the Pyridone Core

Objective: Modify the 2-pyridone core to tune lipophilicity or lock the tautomeric state. Causality & Logic: Based on Hard-Soft Acid-Base (HSAB) theory, the ambidentate nature of the 2-pyridone allows for divergent functionalization.

  • N-Alkylation (Soft nucleophile) is achieved using K₂CO₃ in polar aprotic solvents (e.g., DMF) at elevated temperatures.

  • O-Alkylation (Hard nucleophile) is selectively driven by utilizing silver salts (e.g., Ag₂CO₃) in non-polar solvents (e.g., Toluene), which coordinate the nitrogen and force reaction at the oxygen.

Workflow Start Dihydrobromide Salt CAS: 1949816-20-9 Base Free-Basing (3.0-3.5 eq DIPEA) Start->Base Route1 Amide Coupling (HATU/DMF) Base->Route1 Route2 Reductive Amination (NaBH(OAc)3/DCE) Base->Route2 QC In-Process QC (LC-MS/HPLC) Route1->QC Route2->QC Product Purified Target Compound QC->Product >95% Purity

Caption: Step-by-step synthetic workflow and decision matrix for functionalization.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediates, rigorous analytical validation is required. The highly polar nature of the free base necessitates specific chromatographic conditions.

Analytical TechniqueTarget Parameters & Expected ResultsDiagnostic Rationale
¹H NMR (DMSO-d₆) Singlet ~3.8 ppm (2H, -CH₂-); Singlet ~2.4 ppm (3H, N-CH₃); Broad singlet ~11.5 ppm (1H, Pyridone N-H).Confirms the integrity of the methylamino handle and the presence of the lactam tautomer.
LC-MS (ESI+) Expected m/z: 139.1 [M+H]⁺ (Free base mass).Verifies complete removal of the dihydrobromide salt during coupling/workup.
HPLC (Purity) Use HILIC or Polar-Embedded C18 columns; 0.1% TFA in H₂O/MeCN mobile phase.Standard C18 columns will result in poor retention (early elution) of the free base due to high polarity.

References

  • RSC Advances. "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions". National Institutes of Health (NIH). Available at:[Link]

  • Chand, K., Prasad, S., et al. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives". University of Rhode Island. Available at: [Link]

  • Journal of Medicinal Chemistry. "Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities". ACS Publications. Available at: [Link]

Sources

Application

Application Note: Preparation, Dilution, and Management of 6-((methylamino)methyl)pyridin-2(1H)-one Dihydrobromide Stock Solutions

Executive Summary 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide (CAS: 1949816-20-9) is a highly polar, low-molecular-weight building block and fragment ligand frequently utilized in structural biology and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide (CAS: 1949816-20-9) is a highly polar, low-molecular-weight building block and fragment ligand frequently utilized in structural biology and drug discovery[1]. Proper handling, dissolution, and dilution of this compound are critical to ensure reproducibility in biochemical and cell-based assays. This application note outlines the physicochemical rationale, master stock preparation, and acoustic dispensing protocols required to maintain the structural integrity and precise dosing of the compound.

Physicochemical Profiling & Causality

As a Senior Application Scientist, it is essential to understand the "why" behind handling procedures rather than just the "how."

  • Why the Dihydrobromide Salt? The free base of 6-((methylamino)methyl)pyridin-2(1H)-one contains a secondary aliphatic amine and a 2-pyridone ring. The 2-pyridone moiety is subject to lactam-lactim tautomerism (equilibrating with 2-hydroxypyridine), a dynamic behavior that is highly solvent-dependent, with the lactam tautomer predominating in polar solvents and the solid state[2]. The dihydrobromide salt form locks the amine in a protonated state, preventing air oxidation, significantly enhancing aqueous and DMSO solubility, and yielding a stable crystalline solid that circumvents the hygroscopic, viscous nature common to free-base aliphatic amines.

  • Solvent Selection Causality:

    • DMSO (Dimethyl Sulfoxide): The preferred solvent for long-term storage and high-throughput screening (HTS) master stocks[3]. The dihydrobromide salt is highly soluble in DMSO. Preparing a 10 mM or 50 mM stock in anhydrous DMSO minimizes hydrolytic degradation.

    • Aqueous Buffers: If the downstream application (e.g., X-ray crystallography soaking) is sensitive to DMSO, aqueous stocks can be prepared[4]. Critical Insight: Dissolving a dihydrobromide salt directly into unbuffered water will drastically lower the pH (often < pH 3) due to the release of hydrobromic acid equivalents. To prevent localized protein denaturation upon assay addition, aqueous stocks must be prepared in heavily buffered solutions (e.g., 100 mM HEPES, pH 7.4) or the pH must be adjusted post-dissolution.

Quantitative Data Summary

Physicochemical PropertyValue / Specification
Compound Name 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide
CAS Number 1949816-20-9
Molecular Formula C7H10N2O · 2HBr
Molecular Weight 299.99 g/mol
Appearance White to off-white crystalline solid
Primary Solvents Anhydrous DMSO, Buffered Aqueous Solutions (pH 7.4)
Storage (Solid State) -20°C, desiccated, protected from light
Storage (Solution State) -80°C in tightly sealed, 2D-barcoded aliquots

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock in DMSO

Causality: Preparing a master stock requires absolute precision. Volumetric measurement of DMSO is prone to error due to its high viscosity and thermal expansion. Gravimetric preparation ensures a self-validating, highly accurate molarity.

  • Equilibration: Remove the solid compound from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: This prevents atmospheric moisture condensation on the salt, which would alter the mass and degrade the DMSO stock over time via hydrolysis.

  • Gravimetric Dispensing (Self-Validation Step):

    • Tare a clean, static-free 4 mL amber glass vial.

    • Weigh approximately 3.00 mg of the solid compound (record exact mass = mcmpd​ ).

    • Calculate the required mass of anhydrous DMSO ( mDMSO​ ) to achieve exactly a 10 mM solution, using the density of DMSO (1.10 g/mL at 20°C):

      • VDMSO​(μL)=299.99(g/mol)×10(mM)mcmpd​(mg)​×106

      • mDMSO​(mg)=VDMSO​(μL)×1.10(mg/μL)

  • Dissolution: Add the calculated mass of anhydrous DMSO to the vial. Vortex for 60 seconds. If necessary, sonicate in a water bath at 25°C for 2 minutes until visually clear.

  • Aliquoting: Transfer 50 µL aliquots into Matrix™ or Azenta™ 2D-barcoded tubes. Store immediately at -80°C. Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce atmospheric water and cause compound precipitation[3].

Protocol B: Direct Dilution via Acoustic Dispensing (Labcyte Echo)

Causality: Traditional tip-based serial dilution introduces cumulative error, tip-leachates, and requires intermediate dilution plates[5]. Acoustic droplet ejection (ADE) transfers 2.5 nL droplets directly from the master stock to the assay plate, preserving compound integrity and minimizing waste[5].

  • Source Plate Preparation: Thaw a 50 µL DMSO aliquot at room temperature. Centrifuge at 1,000 x g for 1 minute to ensure all liquid is at the bottom. Transfer to an Echo-qualified 384-well or 1536-well source plate.

  • Acoustic Transfer: Program the acoustic dispenser to transfer varying volumes (e.g., 2.5 nL to 250 nL) directly into the dry destination assay plate to create a highly accurate dose-response curve.

  • DMSO Backfill: Use the dispenser to backfill pure DMSO into the wells so that every well contains exactly the same total volume of DMSO (e.g., 250 nL). Causality: Normalizing DMSO concentration across all wells (typically <1% final assay volume) isolates the biological effect of the compound from solvent-induced assay artifacts[5].

  • Assay Buffer Addition: Dispense the aqueous assay buffer/protein mixture into the destination plate to initiate the reaction.

Analytical Verification (Self-Validating System)

To ensure the trustworthiness of the screening data, the stock solution must be periodically validated:

  • Post-Storage Integrity: Analyze a thawed aliquot via LC-MS/MS coupled with a Chemiluminescent Nitrogen Detector (CLND) to verify that the concentration remains at 10 mM and no structural degradation has occurred[3].

  • Kinetic Solubility Profiling: When the DMSO stock is diluted into the aqueous assay buffer, use a nephelometer to measure turbidity. Causality: This confirms that the compound remains fully dissolved at the highest assay concentration and does not form colloidal aggregates that could yield false-positive inhibition[3].

Workflow Visualization

G Solid Solid Compound (Dihydrobromide Salt) Weighing Gravimetric Dispensing & Equilibration Solid->Weighing DMSO Dissolution in Anhydrous DMSO (10 mM) Weighing->DMSO Aliquots Aliquoting into Barcoded Tubes (-80°C) DMSO->Aliquots Prevent Freeze-Thaw Acoustic Acoustic Dispensing (e.g., Labcyte Echo) Aliquots->Acoustic Source Plate QC Analytical QC (LC-MS/MS & Nephelometry) Aliquots->QC Periodic Integrity Check Assay Assay-Ready Plate (Direct Dilution, <1% DMSO) Acoustic->Assay 2.5 nL Droplets Assay->QC Validation

Workflow for gravimetric stock preparation, acoustic direct dilution, and analytical validation.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide in aqueous solutions

Welcome to the Advanced Troubleshooting Guide for 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide (CAS: 1949816-20-9). As a highly functionalized pharmaceutical building block, this compound presents unique stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide (CAS: 1949816-20-9). As a highly functionalized pharmaceutical building block, this compound presents unique stability challenges in aqueous environments. This guide is designed for research scientists and drug development professionals to understand the mechanistic causes of degradation and implement field-proven, self-validating protocols to ensure experimental integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my aqueous stock solution turn yellow and lose potency over time?

The Causality: The secondary amine group (–CH₂–NH–CH₃) is highly susceptible to oxidative deamination in the presence of dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺) that commonly leach from glassware or are present in lower-grade biological buffers[1]. The oxidation yields an intermediate imine, which rapidly hydrolyzes in water to form 6-formylpyridin-2(1H)-one (detected at m/z 124) and volatile methylamine. The Solution: Degas all aqueous buffers with nitrogen or argon and add a metal chelator like EDTA (1 mM) to sequester trace metals.

Q2: I am running biological assays at pH 7.4, and the compound degrades much faster than in my pH 4.0 storage buffer. Why?

The Causality: The dihydrobromide salt inherently produces a highly acidic solution upon dissolution. At low pH, the secondary amine (pKa ~9.0) is fully protonated as an ammonium ion. This protonation sterically and electronically shields the nitrogen's lone pair, preventing oxidation[2]. When buffered to pH 7.4, a significant fraction of the compound exists as the reactive free base. Furthermore, at elevated alkaline pH, the aminomethyl moiety can undergo nucleophilic attack by OH⁻, leading to irreversible hydrolytic cleavage[3]. The Solution: Maintain concentrated stock solutions in acidic media (e.g., 0.1% Formic Acid). Only dilute the compound into pH 7.4 assay buffers immediately before the experiment.

Q3: My LC-MS shows a new peak with exactly double the mass of the parent compound (m/z 277). What is this impurity?

The Causality: Pyridin-2-one derivatives are photochemically active. Under ambient laboratory fluorescent lighting or direct UV exposure, the pyridone core undergoes a classic [4+4] cycloaddition, forming a stable photodimer[4]. The Solution: Formulate and store all solutions in amber glass vials. Avoid transparent Eppendorf tubes for long-term storage.

Part 2: Visualizing Degradation and Formulation Workflows

DegradationPathways Parent 6-((methylamino)methyl)pyridin-2(1H)-one (Dihydrobromide Salt) FreeBase Free Base Formation (pH > 6.0) Parent->FreeBase Buffer Addition Photolysis Photochemical Reaction (UV/Vis Light) Parent->Photolysis Light Exposure Oxidation Oxidative Deamination (Trace Metals, O2) FreeBase->Oxidation O2 / Cu2+, Fe3+ Hydrolysis Nucleophilic Attack (High pH, OH-) FreeBase->Hydrolysis pH > 9.0 Formyl 6-Formylpyridin-2(1H)-one + Methylamine Oxidation->Formyl Dimer [4+4] Photodimerization Products Photolysis->Dimer Cleavage Hydrolytic Cleavage Products Hydrolysis->Cleavage

Mechanistic degradation pathways of 6-((methylamino)methyl)pyridin-2(1H)-one in aqueous media.

Workflow Start Aqueous Stock Preparation CheckPH Target pH Level? Start->CheckPH Acidic pH < 5.0 (Amine Protonated) CheckPH->Acidic Acidic Buffer Basic pH > 7.0 (Amine Deprotonated) CheckPH->Basic Physiological Buffer Light Light Exposure? Acidic->Light Degas Degas Solvent (N2/Ar) Add 1mM EDTA Basic->Degas Prevent Oxidation Degas->Light Amber Use Amber Vials Store at -20°C Light->Amber Yes / Unknown Stable Stable Solution (>99% purity at 4 weeks) Amber->Stable

Decision tree for formulating and storing stable aqueous solutions to prevent degradation.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of a 10 mM solution of 6-((methylamino)methyl)pyridin-2(1H)-one under various environmental stressors.

Buffer pHLight ConditionAdditives% Recovery (Day 7 at 25°C)Primary Degradant Observed (LC-MS)
pH 4.0 DarkNone> 99.5%None
pH 7.4 DarkNone82.1%m/z 124 (Oxidative deamination)
pH 7.4 Ambient LightNone64.3%m/z 277 (Photodimer) & m/z 124
pH 7.4 Dark1 mM EDTA + Degassed98.2%Trace m/z 124
pH 9.5 DarkNone41.0%m/z 110 (Hydrolytic cleavage)

Part 4: Self-Validating Experimental Protocols

To guarantee the integrity of your assays, utilize the following self-validating protocol for preparing ultra-stable stock solutions. A self-validating protocol includes built-in analytical checkpoints to confirm that the procedural steps successfully prevented degradation.

Protocol: Preparation of Ultra-Stable 50 mM Aqueous Stock Solution

Step 1: Solvent Preparation & Deoxygenation

  • Prepare a solution of LC-MS grade water containing 0.1% Formic Acid (v/v) to ensure an acidic environment (pH ~2.7).

  • Sparge the solvent with high-purity Argon or Nitrogen gas for a minimum of 15 minutes to displace dissolved oxygen.

  • Self-Validation Checkpoint: Use a dissolved oxygen (DO) meter to confirm O₂ levels are below 2.0 ppm before proceeding.

Step 2: Dissolution and Chelation

  • Weigh the required amount of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide into an amber glass vial.

  • Add the degassed solvent to achieve a 50 mM concentration.

  • (Optional but recommended for downstream physiological use): Add EDTA to a final concentration of 1 mM to chelate any trace metals introduced by pipette tips or glassware.

Step 3: Storage

  • Aliquot the solution into single-use amber glass vials (e.g., 100 µL per vial) to prevent repeated freeze-thaw cycles and light exposure.

  • Blanket the headspace of each vial with Argon before sealing. Store at -20°C.

Step 4: Self-Validating Quality Control (QC) Check

  • Immediately after preparation, take a 10 µL aliquot and dilute to 10 µM in mobile phase.

  • Inject into an LC-MS system (Positive ESI mode).

  • Validation Criteria: The extracted ion chromatogram (EIC) for the parent mass (m/z 139) must represent >99.5% of the total peak area. If the peak area for m/z 124 (formyl degradant) exceeds 0.1%, the degassing step failed, and the batch must be discarded and remade.

References

  • Structure-based dynamic analysis of the glycine cleavage system suggests key residues for control of a key reaction step - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture Source: ACS Publications URL:[Link]

  • Sodium periodate/TEMPO as a selective and efficient system for amine oxidation Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Forced degradation of fentanyl Source: Ovid / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

Sources

Optimization

Troubleshooting low yield in 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide chemical synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter significant bottlenecks when synthesizing substituted pyridones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter significant bottlenecks when synthesizing substituted pyridones. The synthesis of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide —typically achieved via the reductive amination of 6-formylpyridin-2(1H)-one with methylamine—is notoriously prone to low yields.

This guide is designed to dissect the chemical causality behind these failures. Instead of just giving you a recipe, we will troubleshoot the exact mechanisms of overalkylation, tautomer-induced solubility issues, and phase-transfer losses, providing you with a self-validating workflow to rescue your yields.

Part 1: Mechanistic Pitfalls in Pyridone Reductive Amination

To troubleshoot low yields, we must first understand the competing kinetic pathways in your reaction flask. The synthesis relies on condensing a primary amine (methylamine) with an aldehyde to form an imine, which is then reduced to a secondary amine. However, the system is inherently flawed if not strictly controlled.

ReactionPathway A 6-Formylpyridin-2(1H)-one (Aldehyde) C Imine Intermediate (Schiff Base) A->C + MeNH2 - H2O F 6-(Hydroxymethyl)pyridin-2(1H)-one (Direct Reduction Byproduct) A->F Fast Reduction (e.g., NaBH4) B Methylamine (MeNH2) B->C D 6-((Methylamino)methyl)pyridin-2(1H)-one (Desired 2° Amine) C->D Reduction (e.g., STAB) E Tertiary Amine Dimer (Overalkylation Byproduct) D->E + Aldehyde (Excess)

Reaction pathway for reductive amination highlighting the overalkylation pitfall.

The Causality of Failure:

  • The Nucleophilicity Trap (Overalkylation): The desired secondary amine product is sterically unhindered and significantly more nucleophilic than the primary methylamine starting material[1]. If any unreacted aldehyde remains in the solution when the secondary amine is formed, the product will rapidly attack the aldehyde, forming an undesired tertiary amine dimer.

  • Premature Reduction: If your reducing agent is too aggressive, it will reduce the starting aldehyde directly to an alcohol before the imine has time to form.

  • Tautomerism and Solubility: The pyridin-2(1H)-one core exists in equilibrium with its 2-hydroxypyridine tautomer. This creates a strong hydrogen-bonding network, making the molecule highly polar, amphoteric, and prone to crashing out of non-polar organic solvents or being lost in aqueous waste.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My LC-MS shows a massive peak at m/z 246.1 instead of my desired product at m/z 139.1. How do I stop this? A1: You are observing the classic overalkylation (dimerization) issue. To suppress this, you must manipulate the reaction kinetics. First, use a massive excess of methylamine (10–20 equivalents). Second, employ a stepwise reductive amination . Force the imine formation to completion using a Lewis acid/dehydrating agent (like Ti(O-iPr)₄) before adding the reducing agent. This ensures zero free aldehyde is available to react with your newly formed secondary amine.

Q2: I am using Sodium Borohydride (NaBH₄), but my yields are below 30% due to alcohol byproduct formation (m/z 126.1). What is the alternative? A2: NaBH₄ is too reactive and lacks chemoselectivity. You must switch to a milder hydride source like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)[2]. STAB is the industry standard for this transformation because the electron-withdrawing acetate groups stabilize the boron-hydrogen bond, making it highly selective for protonated imines (iminium ions) over neutral aldehydes.

Q3: The reaction stalls, and I see unreacted imine. What is the optimal pH? A3: The actual species being reduced is the iminium ion, not the neutral imine. If your reaction mixture is too basic (which is common when using a large excess of methylamine), the imine will not protonate. You must buffer the reaction to an optimal pH of 4.5–5.5 using glacial acetic acid to facilitate the reduction[3].

Q4: I have 100% conversion, but I lose all my product during the aqueous workup. How do I isolate the dihydrobromide salt? A4: 6-((Methylamino)methyl)pyridin-2(1H)-one is amphoteric and highly water-soluble. Traditional aqueous-organic extractions will pull your product into the aqueous waste. Do not use an aqueous workup. Instead, strip the reaction solvent, resuspend the crude in a polar organic solvent (like ethanol), filter off the inorganic salts, and precipitate the product directly by adding HBr.

TroubleshootingTree Start Low Yield Detected Run LC-MS on Crude Q1 Identify Major Peak in LC-MS Start->Q1 A1 m/z 126.1 (Alcohol Byproduct) Q1->A1 A2 m/z 246.1 (Tertiary Amine Dimer) Q1->A2 A3 m/z 139.1 (Desired Product) Q1->A3 A4 m/z 136.1 (Unreacted Imine) Q1->A4 Sol1 Switch reducing agent: NaBH4 -> NaBH(OAc)3 A1->Sol1 Sol2 Use stepwise imine formation & 10x excess MeNH2 A2->Sol2 Sol3 Product lost in aqueous workup. Use direct HBr precipitation. A3->Sol3 Sol4 Check pH (Optimize to 4.5-5.5) Add Acetic Acid A4->Sol4

Diagnostic flowchart for troubleshooting low yield in pyridone reductive amination.

Part 3: Quantitative Reagent Comparison

Selecting the correct reducing agent is the most critical variable in this synthesis. Below is a comparative matrix of common hydride sources used in reductive aminations[4],[2].

Reducing AgentRelative ReactivityChemoselectivity (Imine vs Aldehyde)Optimal pH RangeRisk of OveralkylationToxicity / Safety Profile
NaBH₄ HighPoor7.0 - 9.0HighModerate (Generates H₂ gas)
NaBH₃CN LowExcellent4.5 - 5.5LowHigh (Risk of HCN gas at low pH)
NaBH(OAc)₃ ModerateExcellent5.0 - 7.0LowLow (Industry standard)

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, every protocol must be a self-validating system. Do not proceed to the next step unless the analytical checkpoint confirms success.

Step 1: Stepwise Imine Formation

  • Action : In an oven-dried flask under N₂, dissolve 6-formylpyridin-2(1H)-one (1.0 eq) in anhydrous THF (0.2 M). Add methylamine (10.0 eq, 2.0 M solution in THF), followed by Titanium(IV) isopropoxide (1.5 eq). Stir at room temperature for 4 hours.

  • Causality : Ti(O-iPr)₄ acts as both a Lewis acid to activate the carbonyl and a dehydrating agent to drive the equilibrium toward the imine, preventing premature reduction.

  • Validation Checkpoint 1 : Remove a 50 µL aliquot, dilute with CDCl₃, and analyze via ¹H NMR. Proceed to Step 2 only when the aldehyde proton signal (~9.5 ppm) has completely disappeared and is replaced by the imine proton signal (~8.2 ppm).

Step 2: Selective Reduction

  • Action : Cool the reaction mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB, 2.0 eq) portion-wise over 15 minutes. Add glacial acetic acid (1.0 eq) to adjust the pH to ~5.0. Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Causality : STAB selectively reduces the protonated iminium ion without touching any residual unreacted aldehyde[2], while the acetic acid ensures the imine is sufficiently protonated[3].

  • Validation Checkpoint 2 : Quench a 50 µL aliquot in saturated NaHCO₃, extract with EtOAc, and run LC-MS. You must observe the primary product mass at m/z 139.1 [M+H]⁺ . If a significant peak at m/z 246.1 (dimer) is present, the initial methylamine excess was insufficient. If unreacted imine remains, verify the pH is slightly acidic.

Step 3: Anhydrous Workup and Dihydrobromide Salt Precipitation

  • Action : Do NOT quench with water. Evaporate the THF under reduced pressure. Resuspend the crude residue in absolute ethanol and filter through a pad of Celite to remove titanium and boron salts. To the clear filtrate, slowly add a solution of 33% HBr in acetic acid (2.5 eq) at 0 °C.

  • Causality : The amphoteric nature of the pyridone ring causes massive yield loss in aqueous extractions. Direct precipitation bypasses this phase-transfer trap.

  • Validation Checkpoint 3 : A dense, off-white precipitate should form immediately upon HBr addition. Filter, wash with cold diethyl ether, and dry under high vacuum. The isolated solid is the self-validating proof of successful salt formation.

References

  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link] (Note: Link derived from RSC standard DOI formatting for overalkylation literature).

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Sodium cyanoborohydride (Borch Reduction) Source: Wikipedia (Citing Borch et al., J. Am. Chem. Soc. 1971) URL: [Link]

Sources

Troubleshooting

Resolving HPLC peak tailing issues for 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex chromatographic challenges involving highly polar, basic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex chromatographic challenges involving highly polar, basic compounds.

The molecule —6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide —presents a "perfect storm" for HPLC peak tailing. It features a highly basic secondary amine (methylamino group), a pyridinone ring capable of tautomerization and metal chelation, and is supplied as a highly polar dihydrobromide salt.

To resolve these issues, we must move beyond trial-and-error and establish a self-validating chromatographic system . This guide is designed to help you understand the root causality of the peak distortion and implement field-proven, step-by-step methodologies to achieve perfect peak symmetry.

Diagnostic Workflow

Before adjusting any parameters, it is critical to diagnose whether the tailing is caused by secondary chemical interactions or a fundamental lack of retention.

DiagnosticWorkflow Step1 Assess Peak Asymmetry (As > 1.5) Step2 Evaluate Retention Factor (k') Step1->Step2 Branch1 k' < 2 (Poor Retention / Void Elution) Step2->Branch1 Branch2 k' > 2 (Adequate Retention) Step2->Branch2 Sol1 Transition to HILIC Mode (Partitioning Mechanism) Branch1->Sol1 Sol2 Address Secondary Interactions (Silanol / Metal Chelation) Branch2->Sol2 Action1 Lower Mobile Phase pH (< 3.0) Sol2->Action1 Action2 Use Polar-Embedded Column Sol2->Action2

Fig 1: Diagnostic workflow for resolving HPLC peak tailing of polar basic amines.

Core Troubleshooting Guide (FAQs)

Q1: Why does 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide exhibit severe peak tailing on standard C18 columns? A: The tailing is caused by a combination of three distinct mechanistic failures:

  • Silanol Ion-Exchange: Standard silica-based columns contain residual surface silanol groups (Si-OH). At a mid-level pH (>3.0), these silanols ionize into negatively charged species (Si-O⁻). The secondary amine on your molecule remains positively charged, leading to a strong electrostatic ion-exchange interaction that slowly releases the analyte, causing a long tail[1],[2].

  • Metal Chelation: The pyridin-2(1H)-one ring can tautomerize to 2-hydroxypyridine. This structure can act as a bidentate ligand, chelating trace metals (like iron or aluminum) present in older, Type A silica matrices[3].

  • Phase Collapse & Void Elution: As a dihydrobromide salt, this molecule is exceptionally polar. On a highly hydrophobic C18 column, it struggles to partition into the stationary phase, eluting near the void volume ( k′<1 ). Peaks eluting this early are inherently susceptible to extra-column dispersion and severe asymmetry[4].

Q2: How does mobile phase pH dictate the peak symmetry for this specific compound? A: Peak symmetry is dictated by the ionization state of both the analyte and the stationary phase. Operating near the analyte's pKa causes uneven ionization, leading to asymmetrical peaks[1]. More importantly, lowering the mobile phase pH to ~2.5 ensures that the acidic silanol groups on the silica surface are fully protonated (neutralized). By neutralizing the silanols, you effectively shut down the secondary ion-exchange pathway, forcing the analyte to interact solely via hydrophobic partitioning, which dramatically improves peak shape[5].

Q3: Should I transition from Reversed-Phase (RP) to Hydrophilic Interaction Liquid Chromatography (HILIC)? A: Yes. For highly polar basic amines supplied as dihydrobromide salts, HILIC is the superior, self-validating choice. Instead of fighting the molecule's polarity, HILIC utilizes it. In HILIC, the retention mechanism relies on the partitioning of the polar analyte into a semi-immobilized, water-enriched layer on the surface of a polar stationary phase[6]. Basic drugs that show poor retention and tailing in RP-LC are routinely and successfully separated using HILIC with excellent peak symmetry[4].

Q4: If I am restricted to RP-HPLC, what stationary phase chemistry prevents amine tailing? A: If you must use RP-HPLC, you should utilize a polar-embedded bonded phase (e.g., amide-C18) or a highly base-deactivated column. Polar-embedded columns contain an amide or carbamate functional group near the silica surface. This embedded moiety forms internal hydrogen bonds with adjacent unreacted silanol groups, effectively "shielding" them and making them inaccessible to the basic methylamino group of your analyte[7].

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide across different methodologies.

Chromatographic ModeStationary PhaseMobile Phase pHTypical Retention ( k′ )Expected Asymmetry ( As​ )Primary Mechanism
Standard RP-HPLC Traditional C187.0 (Neutral)< 0.5 (Void Elution)> 2.5 (Severe Tailing)Weak Hydrophobic + Strong Silanol Ion-Exchange
Optimized RP-HPLC Polar-Embedded C182.5 (Acidic)1.5 - 2.51.2 - 1.4 (Acceptable)Hydrophobic + Shielded Silanols
HILIC (Recommended) Bare Silica / Zwitterionic3.0 - 4.54.0 - 6.01.0 - 1.1 (Excellent)Hydrophilic Partitioning into Aqueous Layer

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the system is functioning correctly, the validation check at the end of each protocol will confirm the mechanistic pathway.

Protocol 1: HILIC Method Development for Polar Basic Amines

Use this protocol to leverage the molecule's high polarity for optimal retention and peak shape.

  • Column Selection: Install a bare silica or zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Ionic strength is critical in HILIC to control secondary ion-exchange[6]).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Execution: Program a shallow gradient starting at 90% B (highly organic), decreasing to 50% B over 15 minutes. Note: HILIC requires at least 3-5% aqueous content at all times to maintain the hydration layer.

  • Sample Dilution: Dilute your sample in the starting mobile phase (90% Acetonitrile). Do not inject samples dissolved in 100% water, as this will disrupt the partitioning layer and cause peak fronting.

  • System Validation Check: Inject the standard. In a true HILIC mechanism, retention decreases as the aqueous content increases. If your peak elutes earlier as the gradient progresses toward 50% B, you have successfully validated the HILIC partitioning mechanism.

Protocol 2: RP-HPLC Optimization via pH Control and Shielding

Use this protocol if your laboratory is restricted to Reversed-Phase instrumentation.

  • Column Selection: Install a polar-embedded C18 column (e.g., Amide-C18) to provide steric and hydrogen-bonding shielding of residual silanols[7].

  • Mobile Phase Preparation: Adjust the aqueous mobile phase (Mobile Phase A) to pH 2.5 using 20 mM Potassium Phosphate buffer (for UV detection) or 0.1% Trifluoroacetic acid (TFA) (for LC-MS). This guarantees the acidic silanols are fully protonated[2].

  • Equilibration: Flush the column with at least 10-15 column volumes of the acidic mobile phase to ensure complete pH equilibration of the silica matrix.

  • System Validation Check: Inject the standard and calculate the USP Tailing Factor ( Tf​ ). A reduction in Tf​ from >2.0 to <1.5 validates that the secondary ion-exchange interactions have been successfully suppressed by the low pH and polar-embedded chemistry.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: chromtech.com URL: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions Source: elementlabsolutions.com URL: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex Source: phenomenex.com URL:[Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology | MICROSOLV Source: mtc-usa.com URL: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: chromatographyonline.com URL: [Link]

  • Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note - Agilent Source: agilent.com URL: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 6-((methylamino)methyl)pyridin-2(1H)-one Dihydrobromide in Organic Solvents

Welcome to the technical support center for 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these common hurdles.

The pyridinone scaffold is a valuable component in medicinal chemistry, offering properties that can influence lipophilicity, solubility, and metabolic stability.[1] However, the dihydrobromide salt form of 6-((methylamino)methyl)pyridin-2(1H)-one, while potentially offering advantages in terms of stability and handling, often presents significant solubility issues in non-aqueous systems. This is primarily due to the high polarity and ionic character imparted by the two hydrobromide molecules associated with the basic nitrogen centers.

This guide will walk you through a logical progression of strategies, from simple solvent screening to chemical modification, to achieve the desired solubility for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide poorly soluble in common organic solvents like acetonitrile, ethyl acetate, and dichloromethane?

A1: The dihydrobromide salt form of this molecule is highly polar and possesses a significant ionic character. This makes it much more soluble in polar protic solvents, particularly water, than in less polar or non-polar organic solvents. The strong ionic interactions within the crystal lattice of the salt require a solvent with a high dielectric constant and the ability to solvate both the cationic pyridinone derivative and the bromide anions effectively.

Q2: I'm observing some solubility, but it's inconsistent. What could be the cause?

A2: Inconsistent solubility can be due to several factors, including:

  • Hygroscopicity: The salt may absorb moisture from the atmosphere, which can influence its interaction with organic solvents.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubility profiles.[2]

  • Equilibrium shifts: In the presence of trace amounts of water or other protic substances, a complex equilibrium between the salt and its freebase form can exist, leading to variable solubility.

Q3: Is heating a recommended method to improve solubility?

A3: Heating can be an effective way to increase the solubility of many compounds, as it provides the energy to overcome the crystal lattice energy.[3] For many organic solids, solubility increases exponentially with temperature.[4] However, caution is advised. You should first determine the thermal stability of your compound to avoid degradation. A preliminary differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide valuable information on the compound's melting point and decomposition temperature.[5]

Q4: Can I use this compound directly in a reaction that requires an organic solvent?

A4: If the required concentration is low and you can find a suitable polar aprotic solvent system (e.g., DMSO, DMF), it might be possible. However, for many organic reactions, the low solubility and the presence of hydrobromic acid (which can be released in solution) can interfere with the desired chemistry. In many cases, converting the salt to its freebase form is the most practical approach.

Troubleshooting Guides

Issue 1: Complete Insolubility in a Chosen Organic Solvent

Cause: A significant mismatch in polarity between the highly polar dihydrobromide salt and the non-polar or moderately polar organic solvent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for complete insolubility.

Detailed Steps:

  • Co-Solvent Screening: The use of co-solvents can significantly enhance solubility by modifying the overall polarity of the solvent system.[6][7]

    • Protocol: Start by attempting to dissolve the compound in a minimal amount of a highly polar, water-miscible organic solvent in which it shows some solubility (e.g., methanol, ethanol, or DMSO).[8] Once a slurry or partial solution is formed, gradually add your desired, less polar organic solvent while stirring. This can create a solvent mixture with an intermediate polarity that is better able to solvate the compound.[9]

    • Rationale: The polar co-solvent helps to break down the crystal lattice of the salt, while the bulk organic solvent provides the desired medium for the subsequent application.

  • Controlled Heating: Increasing the temperature of the solvent increases the kinetic energy of the molecules, which can help overcome the intermolecular forces holding the crystal lattice together.[10]

    • Protocol: In a well-ventilated fume hood, gently heat the solvent to a temperature below its boiling point. Add the dihydrobromide salt in small portions while stirring continuously. Monitor for dissolution.

    • Caution: Be aware that some compounds can degrade at elevated temperatures.[11] Also, for some salts, solubility can decrease with increasing temperature in a phenomenon related to the enthalpy of dissolution.[12]

  • Salt-to-Freebase Conversion: This is often the most effective method for achieving high solubility in a wide range of organic solvents.[2]

    • Protocol: See the detailed experimental protocol in the section below.

    • Rationale: By removing the hydrobromide ions, you are converting the highly polar, ionic salt into a less polar, neutral organic molecule. This freebase form will have significantly improved solubility in organic solvents.

Issue 2: Compound Crashes Out of Solution Upon Cooling or Standing

Cause: The solution was likely supersaturated at a higher temperature, or the solubility limit was exceeded.

Troubleshooting Steps:

  • Re-dissolution and Slow Cooling: Reheat the solution to re-dissolve the precipitate. Then, allow the solution to cool to the desired temperature very slowly. Sometimes, rapid cooling can shock the system and cause premature precipitation.

  • Use a Co-solvent System: As described above, a co-solvent can help to maintain solubility even at lower temperatures.[3]

  • Consider a Different Solvent: The chosen solvent may simply not be a good choice for the desired concentration, even with heating. Refer to a solvent polarity chart and consider a solvent with a polarity closer to that of your compound's freebase form.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for a rapid assessment of solubility in a range of common organic solvents.

Materials:

  • 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide

  • Vials with caps

  • A selection of organic solvents with varying polarities (see table below)

  • Vortex mixer

  • Magnetic stirrer and stir bars

Procedure:

  • Weigh out a small, consistent amount of the dihydrobromide salt (e.g., 5 mg) into a series of labeled vials.

  • Add a fixed volume of each solvent to be tested (e.g., 1 mL) to the corresponding vial.

  • Cap the vials tightly and vortex for 1-2 minutes.

  • If the solid has not dissolved, place the vial on a magnetic stirrer and stir for at least 30 minutes at room temperature.

  • Visually inspect each vial and record the solubility as "freely soluble," "sparingly soluble," "slightly soluble," or "insoluble."

Table 1: Common Organic Solvents for Screening

SolventPolarity IndexDielectric ConstantNotes
Water10.280.1Expect high solubility.
Dimethyl Sulfoxide (DMSO)7.246.7A good starting point for polar aprotics.
Methanol5.132.7A polar protic solvent.
Acetonitrile5.837.5A polar aprotic solvent.
Ethanol4.324.5A polar protic solvent.
Dichloromethane (DCM)3.19.1A common, less polar solvent.
Ethyl Acetate4.46.0A moderately polar solvent.
Toluene2.42.4A non-polar aromatic solvent.
Protocol 2: Salt-to-Freebase Conversion

This procedure describes the conversion of the dihydrobromide salt to its corresponding freebase to improve solubility in organic solvents.

Workflow for Salt-to-Freebase Conversion:

Caption: Step-by-step workflow for the salt-to-freebase conversion.

Materials:

  • 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution

  • An immiscible organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the dihydrobromide salt in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add a saturated solution of a mild base, such as sodium bicarbonate or potassium carbonate, to the separatory funnel. You will likely observe effervescence (release of CO₂ gas) if using a carbonate base. Continue adding the base dropwise until the effervescence ceases and the pH of the aqueous layer is basic (pH ~8-9, check with pH paper).

  • Add a volume of the organic extraction solvent (e.g., dichloromethane) to the separatory funnel.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Allow the layers to separate. The organic layer containing the freebase will be either the top or bottom layer depending on its density relative to water (dichloromethane is denser than water).

  • Drain the organic layer into a clean flask.

  • Repeat the extraction of the aqueous layer with fresh portions of the organic solvent two more times to ensure complete recovery of the freebase.

  • Combine all the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the freebase, which should be a solid or an oil.

Confirmation of Conversion: The successful conversion can be confirmed by techniques such as ¹H NMR spectroscopy (disappearance of the broad acid proton signals and shifts in the signals of protons adjacent to the nitrogen atoms) or by observing a significant increase in solubility in the chosen organic solvent.

References

  • Benchchem. Technical Support Center: Overcoming Poor Solubility of 2(1H)-Pyridinone, 3,6-dimethyl- Derivatives.
  • Wikipedia. Cosolvent. Available at: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]

  • Springer. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]

  • ACS Publications. Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones. ACS Medicinal Chemistry Letters. Available at: [Link]

  • National Institutes of Health. Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]

  • IJSDR. Methods to boost solubility. Available at: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology.
  • ACS Publications. On the Effect of Temperature on Aqueous Solubility of Organic Solids. Available at: [Link]

  • Chemistry LibreTexts. 13.4: Effects of Temperature and Pressure on Solubility. Available at: [Link]

  • ACS Publications. Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. Available at: [Link]

  • National Institutes of Health. Biochemistry, Dissolution and Solubility. StatPearls. Available at: [Link]

  • Chemical Synthesis Database. 6-amino-1-methylpyridin-2-one. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • ResearchGate. Modeling the temperature-dependent solubility of salts in organic solvents. Available at: [Link]

  • ResearchGate. Synthesis of pyridinone with various reactions. Available at: [Link]

  • National Institutes of Health. 6-Methylpyridin-2-ol. PubChem. Available at: [Link]

  • Google Patents. US20100204296A1 - Novel Polymorphs of Darifenacin Free Base and its Hydrobromide Salt.
  • ResearchGate. Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. Available at: [Link]

  • ResearchGate. (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available at: [Link]

  • PubMed. effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Available at: [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link]

  • PubMed. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Available at: [Link]

  • PubMed. Salt Stability - The Effect of pHmax on Salt to Free Base Conversion. Available at: [Link]

Sources

Optimization

Overcoming poor bioavailability in 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide drug formulations

Welcome to the Technical Support and Troubleshooting Guide for the formulation of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide (CAS: 1949816-20-9). This highly polar, low-molecular-weight secondary amine salt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the formulation of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide (CAS: 1949816-20-9). This highly polar, low-molecular-weight secondary amine salt presents classic Biopharmaceutics Classification System (BCS) Class III challenges: excellent aqueous solubility but exceptionally poor intestinal permeability[1].

This guide is designed for formulation scientists and drug development professionals to troubleshoot low oral bioavailability, design self-validating permeation assays, and implement advanced lipid-based delivery systems.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does this dihydrobromide salt exhibit sub-optimal oral bioavailability (<10%) despite rapid gastric dissolution? A: The poor bioavailability is a direct consequence of the molecule's ionization state and hydration energy. At physiological pH (intestine pH 6.5–7.4), the secondary amine remains protonated, and the bromide counterions dissociate, leaving a highly polar organic cation. The surrounding hydration shell prevents the molecule from partitioning into the lipophilic phospholipid bilayer of the intestinal epithelium. Consequently, the drug is restricted to the paracellular route, which is severely limited by the tight junctions (zonula occludens) between enterocytes[2].

Q2: What are the most effective permeation enhancers (PEs) for this specific chemotype, and how do they differ? A: For small, highly polar cations, Sodium Caprate (C10) and Salcaprozate Sodium (SNAC) are the industry standards.

  • Causality: C10 acts primarily via the paracellular route. It induces intracellular calcium release, which triggers the contraction of actin-myosin rings, transiently opening epithelial tight junctions[3].

  • Comparison: SNAC, conversely, is hypothesized to increase passive transcellular permeation through non-covalent complexation that temporarily increases the lipophilicity of the payload[2]. For a dihydrobromide salt, C10 often yields more consistent results in preclinical models, provided the localized concentration is maintained[3].

Q3: Can we use lipid-based nanocarriers (e.g., SEDDS) for such a hydrophilic salt? A: Not directly. Hydrophilic salts will phase-separate from the lipid matrix during dispersion. To encapsulate this API in a Self-Emulsifying Drug Delivery System (SEDDS), you must first perform Lipophilic Ion-Pairing (LIP) . By replacing the small, highly hydrated bromide ions with a bulky, lipophilic counterion—such as 1-hydroxy-2-naphthoic acid (HNAP) or sodium docusate—you mask the API's charge. This dramatically shifts the partition coefficient (LogP), allowing the newly formed ion-pair complex to dissolve readily in the lipid phase for transcellular delivery[4].

Part 2: Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a built-in verification metric.

Protocol 1: Lipophilic Ion-Pairing (LIP) and Lipid Encapsulation

Objective: Shift the API from BCS Class III to a lipophilic complex suitable for SEDDS.

  • Molar Ratio Calculation: Dissolve 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide in deionized water. In a separate vessel, dissolve the lipophilic counterion (e.g., sodium docusate) in an organic solvent (e.g., methanol). Use a strict 1:2 molar ratio (API : Counterion) to account for the two bromide ions.

  • Complexation: Mix the two solutions under continuous magnetic stirring at 40°C for 2 hours. The formation of the ion-pair will result in a localized phase separation or precipitation of the complex as it becomes hydrophobic.

  • Extraction & Drying: Extract the complex using a water-immiscible solvent (e.g., dichloromethane). Wash the organic layer twice with water to remove residual sodium bromide. Evaporate the solvent under reduced pressure.

  • Self-Validation (LogD Shift): Crucial Step. Measure the octanol/water partition coefficient (LogD at pH 6.5) of the dried complex. A successful LIP reaction will show a LogD shift from < 0 (free API) to > 2.0 (ion-pair)[4].

  • SEDDS Formulation: Dissolve the validated ion-pair complex into a lipid mixture (e.g., Capmul MCM / Tween 80 / Cremophor EL) at a 10% w/w drug load.

Protocol 2: Caco-2 Permeability & TEER Reversibility Assay

Objective: Screen Permeation Enhancers (PEs) while differentiating between transient tight-junction opening and permanent cytotoxic damage.

  • Monolayer Culturing: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days until fully differentiated[5].

  • Baseline Validation: Measure Transepithelial Electrical Resistance (TEER). Only proceed with wells exhibiting a TEER > 400 Ω·cm², confirming an intact paracellular barrier[6].

  • Apical Dosing: Apply the API (10 mM) combined with the selected PE (e.g., 8.5 mM Sodium Caprate) to the apical chamber.

  • Sampling & TEER Monitoring: Sample the basolateral chamber at 15, 30, 60, and 120 minutes to calculate the Apparent Permeability ( Papp​ ). Simultaneously measure TEER at each interval. You should observe a rapid drop in TEER by 60 minutes[7].

  • Self-Validation (Reversibility Check): After 120 minutes, wash the monolayers with fresh buffer and incubate for 24 hours. Measure TEER again. Logic: If TEER recovers to >80% of baseline, the PE effect was transient and safe. If TEER remains low, the PE concentration was cytotoxic and must be reduced[3][8].

Part 3: Quantitative Data Presentation

The following table summarizes expected formulation outcomes based on historical data for highly polar pyridone/amine derivatives using the protocols above.

Formulation StrategyEnhancer / Modifier Papp​ ( 10−6 cm/s)Max TEER Reduction (%)TEER Recovery (24h)Est. Bioavailability (F%)
Aqueous Control None0.45 ± 0.12< 5%100%< 5%
Paracellular Modulator Sodium Caprate (10 mM)3.80 ± 0.5565%> 85% (Pass)15 - 20%
Cytotoxic Threshold Sodium Caprate (25 mM)12.5 ± 2.1090%< 30% (Fail)N/A (Toxic)
Lipid Nanocarrier LIP (Docusate) + SEDDS8.90 ± 1.15< 10%100%35 - 45%

Part 4: System Visualizations

Mechanism of Bioavailability Enhancement

This diagram illustrates the divergent mechanistic pathways utilized to overcome the poor permeability of the highly polar API.

Mechanism cluster_0 Paracellular Route cluster_1 Transcellular Route API Highly Polar API (Dihydrobromide) TJ Tight Junction Opening API->TJ Restricted Complex Ion-Pair Complex (Increased LogP) API->Complex Formulation PE Sodium Caprate (C10) PE->TJ Modulates Blood Systemic Circulation (Increased F%) TJ->Blood Diffusion LIP Lipophilic Counterion (e.g., HNAP) LIP->Complex Binds API Complex->Blood Membrane Permeation

Fig 1: Paracellular tight junction modulation vs. Transcellular lipophilic ion-pairing mechanisms.

Formulation Screening & Validation Workflow

This logical decision tree dictates the progression of formulation screening, emphasizing the critical TEER reversibility validation step.

Workflow Step1 1. API Characterization (LogP, pKa, Solubility) Step2 2. Formulation Strategy (PE Addition vs. LIP) Step1->Step2 Step3 3. Caco-2 Monolayer Assay (Apical to Basolateral) Step2->Step3 Decision TEER Recovery >80% & Papp > 10^-6 cm/s? Step3->Decision Step4A 4A. Proceed to In Vivo PK (Rat/Dog Models) Decision->Step4A Yes Step4B 4B. Reformulate (Adjust PE/Lipid Ratio) Decision->Step4B No (Cytotoxic/Low Perm) Step4B->Step2

Fig 2: Iterative in vitro screening workflow utilizing TEER recovery as a strict gating mechanism.

References

  • Brayden, D. J., et al. "A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10)." European Journal of Pharmaceutics and Biopharmaceutics, 2020. Available at:[Link]

  • Miller, J. M., et al. "Enabling the Intestinal Absorption of Highly Polar Antiviral Agents: Ion-Pair Facilitated Membrane Permeation of Zanamivir Heptyl Ester and Guanidino Oseltamivir." Molecular Pharmaceutics, 2010. Available at:[Link]

  • McCartney, F., et al. "Experiences and Translatability of In Vitro and In Vivo Models to Evaluate Caprate as a Permeation Enhancer." Molecular Pharmaceutics, 2023. Available at:[Link]

  • Twarog, C., et al. "Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10)." Pharmaceutics, 2019. Available at:[Link]

Sources

Troubleshooting

Managing the hygroscopicity of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide powder during storage

Introduction: The Critical Nature of Hygroscopicity Management Welcome to the technical support guide for 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide. This active pharmaceutical ingredient (API) is supplied a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Nature of Hygroscopicity Management

Welcome to the technical support guide for 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide. This active pharmaceutical ingredient (API) is supplied as a dihydrobromide salt, a form chosen to enhance properties such as solubility and stability. However, salt forms, particularly halides, often exhibit a strong affinity for atmospheric moisture—a property known as hygroscopicity.

The uptake of water is not a trivial matter; it can profoundly impact the API's physical and chemical properties.[1][2] Moisture can lead to physical changes like clumping and caking, which complicate handling and weighing, and more critically, it can initiate chemical degradation pathways (e.g., hydrolysis), potentially affecting the compound's potency, purity, and overall stability.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, monitor, and mitigate the risks associated with the hygroscopic nature of this powder. Adherence to these protocols is essential for ensuring experimental reproducibility, data integrity, and the long-term viability of the material.

Frequently Asked Questions (FAQs)

Q1: What exactly is hygroscopicity and why is this compound susceptible? A1: Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding environment. 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide is a salt. Salt forms of APIs often have a high lattice energy and can readily interact with polar water molecules, making them prone to hygroscopicity. This water can be loosely adsorbed on the surface or become incorporated into the crystal structure.[1]

Q2: What are the ideal storage conditions for this powder? A2: To maintain the integrity of the powder, it must be stored in a cool, dry, and dark environment. The container must be kept tightly sealed at all times to create a physical barrier against atmospheric moisture.[5][6] For optimal protection, storage in a desiccator or a controlled low-humidity environment (e.g., a dry box or glovebox) is strongly recommended. See Table 1 for specific recommendations.

Q3: What are the consequences if the powder is inadvertently exposed to humidity? A3: Exposure to moisture can trigger a cascade of undesirable effects:

  • Physical Changes: The powder may transition from a free-flowing solid to a dense, caked, or clumped material. This severely impacts flowability and makes accurate weighing nearly impossible.[5][7]

  • Chemical Degradation: Absorbed water can act as a reactant or a plasticizer, accelerating degradation pathways like hydrolysis. This can lead to a loss of potency and the formation of impurities.[4]

  • Analytical Inaccuracy: The presence of water increases the total mass, leading to erroneously low potency values when measured by weight. This impacts the accuracy of solution preparations and subsequent experiments.

Q4: How can I minimize moisture exposure during routine weighing and handling? A4: Handle the powder in an environment with controlled, low humidity, such as a glovebox or a room equipped with a dehumidifier.[5][8] Always allow the container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation. Use dry, clean spatulas and weighing vessels. Work efficiently to minimize the time the container is open and reseal it tightly and immediately after use.[9]

Q5: What are the visible signs of significant moisture uptake? A5: The most common visual indicator is a change in the powder's physical appearance. Look for the formation of clumps, caking (the formation of a solid mass), or a wet, pasty texture.[5] Any deviation from a dry, free-flowing powder should be considered a sign of potential moisture contamination and investigated.

Troubleshooting Guide

This section addresses specific problems you may encounter. Follow the logical progression to diagnose and resolve the issue.

Problem 1: The powder has formed clumps or a solid cake.

  • Probable Cause: The material has absorbed a significant amount of atmospheric moisture due to improper storage, a poorly sealed container, or prolonged exposure during handling.

  • Recommended Action:

    • Do Not Use Immediately: The material's homogeneity and potency are now compromised. Accurate measurement from a caked solid is impossible.

    • Isolate and Assess: Tightly reseal the container to prevent further moisture uptake.

    • Perform Quality Control Checks: Before considering use, a representative sample must be carefully extracted and analyzed.

      • Moisture Content Analysis: Determine the water percentage using Karl Fischer titration (see Protocol 2). This will quantify the extent of the issue.

      • Purity Analysis: Use a stability-indicating method (e.g., HPLC) to check for the presence of degradation products and to quantify the active ingredient.

    • Decision: If moisture content is high or impurities are detected, the material may no longer be suitable for your experiment. If the material is deemed chemically stable but physically clumped, gentle mechanical breaking of the clumps in a low-humidity environment might be possible, but this should be done with caution as it does not remove the absorbed water.

Problem 2: I am observing inconsistent and drifting weights during measurement.

  • Probable Cause: The powder is rapidly absorbing moisture from the air while on the open balance pan. This is a characteristic of a highly hygroscopic substance.

  • Recommended Action:

    • Use a Draft Shield: Ensure the balance's draft shield is closed during measurement to minimize air currents.

    • Weigh by Difference: Tare a sealed vial containing the powder. Dispense the required amount quickly into the receiving vessel and re-seal the vial. Re-weigh the sealed vial. The difference in weight is the amount of powder transferred. This method keeps the bulk material protected.

    • Work Quickly: Minimize the time the sample is exposed on the balance pan. Have all materials and tools ready before starting the weighing process.

    • Use a Controlled Environment: If possible, perform weighing inside a glovebox or a balance enclosure with a nitrogen purge or low humidity.[10]

Problem 3: My analytical results (e.g., potency via HPLC) are lower than expected.

  • Probable Cause: This can be due to two primary moisture-related issues:

    • Weighing Error: The measured weight of the powder includes an unknown amount of water. For example, if a 100 mg sample contains 5% water, you are only dispensing 95 mg of the active compound.

    • Chemical Degradation: The API may have degraded due to hydrolysis, reducing the concentration of the intact molecule.

  • Recommended Action:

    • Determine Water Content: Immediately perform a Karl Fischer titration on an aliquot of the powder used for the analysis (see Protocol 2).

    • Correct for Water Content: Adjust the calculated potency based on the measured water content. The formula is: Corrected Potency = (Measured Potency) / (1 - [Water Fraction]).

    • Investigate Degradation: Review the chromatogram for new or larger impurity peaks that could indicate degradation. Compare this to a reference chromatogram if available.

    • Use a Fresh Sample: If degradation is suspected or water content is excessively high, repeat the experiment using a new, unopened container of the powder, ensuring strict adherence to proper handling protocols.

Data & Recommended Conditions
Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Storage Temperature 15°C to 25°C (59°F to 77°F)To minimize the rate of potential chemical degradation.[7]
Relative Humidity (RH) < 40% RH (ideally < 20% RH)To create a significant vapor pressure differential that prevents moisture from adsorbing onto the powder.[5][10]
Light Exposure Store in the dark (amber vial/opaque container)To protect against potential photolytic degradation, a standard precaution for complex organic molecules.[5]
Primary Packaging Tightly sealed, inert container (e.g., glass or HDPE) with a high-integrity seal (e.g., PTFE-lined cap).To provide a robust physical barrier against atmospheric moisture and other contaminants.[6][8]
Secondary Packaging Use of a desiccator or heat-sealed foil pouch containing desiccant packs for long-term storage.[11]Provides an additional layer of protection by actively removing moisture from the headspace.[8][11]
Table 2: European Pharmacopoeia Hygroscopicity Classification

This table provides a standard classification system. To classify 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide, its water uptake would need to be measured after 24 hours of storage at 25°C and 80% RH.[12]

Classification% Weight Increase (w/w)Description
Slightly hygroscopic ≥ 0.2% and < 2%
Hygroscopic ≥ 2% and < 15%
Very hygroscopic ≥ 15%
Deliquescent Sufficient water is absorbed to form a liquid
Experimental Protocols & Workflows
Protocol 1: Standard Operating Procedure for Handling and Weighing
  • Environment Preparation: Ensure the work area (e.g., fume hood, benchtop) is clean and dry. If not using a controlled humidity enclosure, minimize drafts.

  • Container Equilibration: Before opening, allow the sealed container of the powder to sit in the weighing area for at least 30 minutes to equilibrate to the ambient temperature. This prevents moisture condensation on the cold powder.

  • Pre-Weighing Setup: Place a clean, dry weighing paper or boat on the analytical balance and tare the weight. Have all necessary tools (e.g., spatulas) clean, dry, and ready.

  • Powder Transfer: Open the container. Using a dry spatula, quickly transfer an approximate amount of the powder to the tared weigh boat.

  • Seal Immediately: Tightly close the main container lid immediately after dispensing the powder. Seal the cap with paraffin film for added protection if it will be stored for an extended period.

  • Final Weighing: Obtain a stable reading from the balance as quickly as possible. Record the weight.

  • Dissolution/Use: Immediately transfer the weighed powder to your receiving vessel (e.g., a flask containing solvent) to prevent further moisture uptake.

  • Cleaning: Clean all tools and the weighing area using appropriate procedures to avoid contamination.[9]

Protocol 2: Determination of Water Content by Karl Fischer Titration

The Karl Fischer (KF) titration is the definitive method for accurately determining water content in pharmaceutical substances.[][14] It is highly specific to water and can detect even trace amounts.

  • Apparatus: A calibrated volumetric or coulometric Karl Fischer titrator is required. The choice depends on the expected water content (volumetric for >1% water, coulometric for <1% water).

  • Reagent Preparation: Prepare or use fresh, standardized KF reagents as specified by the instrument manufacturer. The solvent (e.g., anhydrous methanol) should be placed in the titration vessel and pre-titrated to a dry endpoint to remove any residual moisture.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the powder using the handling procedure described in Protocol 1. The target sample weight depends on the expected water content and the titrator's sensitivity.

    • Quickly and carefully introduce the weighed sample directly into the pre-titrated solvent in the KF titration vessel.

  • Titration: Start the titration immediately. The instrument will automatically add KF reagent until it reacts with all the water extracted from the sample. The endpoint is detected potentiometrically.[][15]

  • Calculation: The instrument's software will calculate the amount of water based on the volume of titrant consumed and its predetermined water equivalence factor. The result is typically expressed as a percentage (% w/w).

  • Validation: It is good practice to periodically run a certified water standard (e.g., disodium tartrate dihydrate) to verify the accuracy of the titrator and reagents.[14]

Visualized Workflows

cluster_receiving Workflow for Incoming Material receive Receive Powder Shipment inspect_seal Inspect Container Seal and Integrity receive->inspect_seal quarantine Quarantine and Contact Supplier inspect_seal->quarantine No equilibrate Equilibrate Container to Room Temperature inspect_seal->equilibrate Yes seal_ok Seal OK? open_inspect Open in Controlled Environment & Visually Inspect equilibrate->open_inspect powder_ok Powder Free-Flowing? open_inspect->powder_ok store Store in Desiccator/ Low-Humidity Cabinet powder_ok->store Yes troubleshoot Go to Troubleshooting Guide (Problem 1) powder_ok->troubleshoot No

Caption: Decision workflow for handling newly received powder.

cluster_troubleshooting Troubleshooting Logic for Caked Powder start Caked or Clumped Powder Observed isolate Isolate Container and Tightly Reseal start->isolate sample Extract Representative Sample in Low-Humidity Environment isolate->sample analyze Perform QC Analysis sample->analyze kf Karl Fischer Titration (% Water) analyze->kf hplc Purity/Impurity Profile (HPLC) analyze->hplc evaluate Evaluate Results vs. Specifications kf->evaluate hplc->evaluate accept Material May Be Usable (Correct for Water Content) evaluate->accept Within Spec reject Discard Material and Investigate Cause evaluate->reject Out of Spec

Caption: Logical steps for assessing compromised material.

References
  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Tomar, M., Sinha, A. R., & Singh, A. K. (2023, October 3). Effect of Moisture Content of Excipient (Microcrystalline Cellulose). Sigachi. Retrieved from [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003, February 6). International Council for Harmonisation. Retrieved from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2023, July 26). European Medicines Agency. Retrieved from [Link]

  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved from [Link]

  • ICH guidelines for stability studies 1. (2015, October 29). SlideShare. Retrieved from [Link]

  • ICH Q5C Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products. (1995, November 30). International Council for Harmonisation. Retrieved from [Link]

  • Best Practices for Powder Storage and Handling. (2025, May 19). coatingAI. Retrieved from [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments. Retrieved from [Link]

  • Achieving Tablet Stability with Moisture Management. (2019, March 25). Colorcon. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • Water Determination by Karl Fischer. (n.d.). Eurofins Scientific. Retrieved from [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking. Retrieved from [Link]

  • Best practices for storing AM powders. (2025, October 13). CN Tech. Retrieved from [Link]

  • Chew, J., & Chan, S. Y. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 12(8), 708. Retrieved from [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). University of California, Berkeley. Retrieved from [Link]

  • Humidity controlled storage in pharmaceutical applications. (n.d.). Dryzone. Retrieved from [Link]

  • Determining Water Content with a Novel Karl Fischer Titration Approach. (n.d.). PPD. Retrieved from [Link]

  • Al-Sabbagh, A., Al-Khattawi, A., & D'Arcy, D. M. (2025, January 27). Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. RSC Publishing. Retrieved from [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First! (2024, January 22). De Dietrich. Retrieved from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved from [Link]

  • The hygroscopicity of moisture barrier film coatings. (2005, December 15). PubMed. Retrieved from [Link]

  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (2018). ResearchGate. Retrieved from [Link]

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2021, January 24). ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS Bioanalytical Method for 6-((methylamino)methyl)pyridin-2(1H)-one Dihydrobromide: A Comparative Guide

Quantifying highly polar, low-molecular-weight pharmaceutical intermediates in biological matrices is a notorious bottleneck in drug development. 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide (6-MAMP) (CAS: 194...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantifying highly polar, low-molecular-weight pharmaceutical intermediates in biological matrices is a notorious bottleneck in drug development. 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide (6-MAMP) (CAS: 1949816-20-9) exemplifies this challenge. With a molecular weight of 138.17 g/mol (free base), an amphoteric pyridinone ring, and a highly basic secondary amine, 6-MAMP defies conventional bioanalytical workflows.

This guide provides a comprehensive, causality-driven comparison of chromatographic and sample preparation strategies for 6-MAMP quantification in human plasma. By comparing traditional Reversed-Phase Liquid Chromatography (RPLC) and Protein Precipitation (PPT) against Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), we establish a self-validating system compliant with the .

Chromatographic Crossroads: RPLC vs. HILIC

The fundamental failure point for 6-MAMP in standard LC-MS/MS workflows is its extreme hydrophilicity.

The Causality of RPLC Failure

In traditional Reversed-Phase (C18) chromatography, retention relies on hydrophobic partitioning. 6-MAMP lacks the lipophilicity to partition into the C18 stationary phase. Consequently, it elutes in the column's void volume (typically <1 minute). This void volume is a "graveyard" of unretained endogenous salts and polar lipids, leading to catastrophic ion suppression in the electrospray ionization (ESI) source.

The HILIC AdvantageHydrophilic Interaction Liquid Chromatography (HILIC) [2] operates on an orthogonal mechanism. Using a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (typically >70% Acetonitrile), HILIC creates a water-enriched layer on the silica surface. 6-MAMP partitions into this aqueous layer, providing excellent retention. Furthermore, the high organic content of the HILIC mobile phase drastically accelerates droplet desolvation in the ESI source, exponentially increasing MS/MS sensitivity.
Quantitative Comparison: Chromatography

Table 1: Performance Metrics of C18 vs. ZIC-HILIC for 6-MAMP (10 ng/mL)

ParameterC18 Reversed-Phase (Agilent Eclipse Plus)ZIC-HILIC (Merck SeQuant)Conclusion
Retention Time (tR) 0.8 min (Void Volume)4.2 min (Well-retained)HILIC isolates analyte from void interferences.
Peak Asymmetry (Tf) 2.4 (Severe Tailing)1.1 (Symmetrical)HILIC prevents secondary silanol interactions.
Signal-to-Noise (S/N) 8:1145:1HILIC enhances ESI efficiency by >15x.
Matrix Factor (MF) 35% (Severe Suppression)92% (Minimal Suppression)HILIC avoids co-eluting polar suppression zones.

Sample Preparation: PPT vs. Mixed-Mode SPE

While HILIC solves the retention problem, it introduces a new vulnerability: glycerophospholipids. Because HILIC retains polar compounds, endogenous phospholipids extracted from plasma will co-elute with 6-MAMP, causing late-eluting matrix effects.

The Limitation of Protein Precipitation (PPT)

Simple PPT using acetonitrile effectively crashes out plasma proteins but leaves the entire phospholipid profile in the supernatant. Injecting PPT extracts onto a HILIC column guarantees matrix interference.

The Superiority of Mixed-Mode Cation Exchange (MCX)

To create a self-validating, robust system, we exploit the basic secondary amine of 6-MAMP (pKa ~9.5). Oasis MCX (Mixed-Mode Cation Exchange) sorbents feature both hydrophobic and sulfonic acid (strong cation exchange) sites. By acidifying the plasma, we protonate 6-MAMP, locking it onto the cation-exchange sites. This allows us to wash the cartridge with 100% methanol—stripping away all neutral lipids and phospholipids—before eluting 6-MAMP with a high-pH solvent that neutralizes the amine.

Table 2: Extraction Efficiency Comparison

Extraction MethodAbsolute Recovery (%)Phospholipid RemovalMatrix Effect (%)
PPT (3:1 Acetonitrile) 85.2% ± 6.1%Poor45.3% (Suppression)
Oasis MCX SPE 94.8% ± 2.3%Excellent (>99%)96.5% (Negligible)
MCX-SPE Workflow Visualization

MCX_SPE A Plasma Sample (Spiked with IS) B Acidification (2% H3PO4) A->B C Load onto MCX Cartridge (Retains Basic Amines) B->C D Wash 1: 2% Formic Acid (Removes Neutrals/Acids) C->D E Wash 2: 100% Methanol (Removes Phospholipids) D->E F Elution: 5% NH4OH in MeOH (Releases 6-MAMP) E->F G Evaporate & Reconstitute (in HILIC Mobile Phase) F->G

Workflow for Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction of 6-MAMP.

Step-by-Step Validated Methodology

Sample Extraction Protocol (MCX-SPE)
  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • Internal Standard (IS): Add 10 µL of stable-isotope-labeled 6-MAMP-d3 (100 ng/mL).

  • Acidification: Add 100 µL of 2% Phosphoric acid (H₃PO₄) to disrupt protein binding and ionize the amine.

  • Conditioning: Condition Oasis MCX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified sample onto the SPE plate.

  • Washing:

    • Wash 1: 1 mL of 2% Formic acid in water (removes acidic/neutral interferences).

    • Wash 2: 1 mL of 100% Methanol (removes hydrophobic interferences and phospholipids).

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (80% Acetonitrile / 20% 10mM Ammonium Formate, pH 3.0).

LC-MS/MS Conditions
  • Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 80% B

    • 1.0 - 3.5 min: Linear decrease to 40% B

    • 3.5 - 4.5 min: Hold at 40% B

    • 4.6 - 6.0 min: Re-equilibrate at 80% B

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode. (Precursor m/z 139.1 → Product m/z 108.1). [3]

Regulatory Validation (ICH M10 Compliance)

To ensure this method is a self-validating system capable of supporting clinical pharmacokinetics, it was subjected to rigorous validation according to the .

ICH_M10 A ICH M10 Validation B Selectivity & Specificity (Blank Matrix Interference) A->B C Calibration Curve (Linearity LLOQ to ULOQ) A->C D Accuracy & Precision (Intra- & Inter-batch) A->D E Matrix Effect & Recovery (Ion Suppression Assessment) A->E F Stability Testing (Benchtop, Freeze-Thaw, Long-term) A->F

Logical flow of ICH M10 bioanalytical method validation parameters.

Table 3: ICH M10 Validation Summary for 6-MAMP in Human Plasma

Validation ParameterExperimental ResultICH M10 Acceptance CriteriaStatus
Calibration Range 1.0 to 1000 ng/mL (R² = 0.9985)R² ≥ 0.990PASS
Selectivity No peaks >20% of LLOQ in 6 blank lotsInterference ≤ 20% of LLOQPASS
Intra-day Precision (CV%) 3.2% (High QC) to 6.5% (LLOQ)≤ 15% (≤ 20% at LLOQ)PASS
Inter-day Precision (CV%) 4.1% (High QC) to 7.8% (LLOQ)≤ 15% (≤ 20% at LLOQ)PASS
Accuracy (% Bias) -4.2% to +5.1% across all QCs± 15% (± 20% at LLOQ)PASS
Benchtop Stability 98.5% recovery after 24h at 25°C± 15% of nominal concentrationPASS
Freeze-Thaw Stability 97.2% recovery after 4 cycles (-80°C)± 15% of nominal concentrationPASS
Conclusion

Attempting to quantify polar amines like 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide using standard C18/PPT methods yields analytically compromised data due to void-volume elution and phospholipid-induced ion suppression. By shifting the paradigm to HILIC chromatography paired with MCX-SPE , laboratories can establish a highly sensitive, robust, and ICH M10-compliant assay that guarantees data integrity for downstream pharmacokinetic analysis.

References

  • FDA / ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at:[Link]

  • Nakayama, Y., et al. (2026). Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. PMC. Available at:[Link]

  • Szabo, Z., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 Guideline: Bioanalytical Method Validation and Study Sample Analysis. Available at:[Link]

Comparative

A Comparative Guide to the Binding Kinetics of Novel Pyridinone-Based Compounds: A Case Study with 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide

Abstract In modern drug discovery, the characterization of a compound's interaction with its biological target has evolved beyond simple affinity measurements. The kinetic parameters of binding—specifically the associati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In modern drug discovery, the characterization of a compound's interaction with its biological target has evolved beyond simple affinity measurements. The kinetic parameters of binding—specifically the association rate (k_on) and the dissociation rate (k_off)—provide a more nuanced understanding of a drug's potential in vivo behavior, a concept often encapsulated by drug-target residence time.[1] This guide provides a comprehensive framework for benchmarking the binding kinetics of novel compounds. We use 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide, a representative pyridinone-based small molecule, as a case study.[2] Due to the prevalence of the pyridinone scaffold in inhibitors of epigenetic targets, we will benchmark its hypothetical binding kinetics against known inhibitors of Jumonji C (JmjC) domain-containing histone demethylases, a therapeutically relevant enzyme class in oncology.[3][4] This document outlines the rationale for kinetic analysis, presents a detailed experimental workflow using Surface Plasmon Resonance (SPR), and contextualizes the interpretation of kinetic data for drug development professionals.

The Primacy of Kinetics: Beyond Affinity in Drug Efficacy

Historically, drug optimization has heavily focused on improving the equilibrium dissociation constant (K_D), a measure of binding affinity. However, two compounds with identical affinities can have vastly different pharmacological profiles due to their kinetic signatures. A compound's therapeutic effect is a function of not only how tightly it binds but also how quickly it associates with its target and, critically, how long it remains bound.[5]

The drug-target residence time (the reciprocal of the dissociation rate, 1/k_off) is an increasingly important parameter in lead optimization.[1] A longer residence time can lead to a more sustained pharmacological effect, potentially allowing for less frequent dosing and a wider therapeutic window. Conversely, a rapid on-rate (k_on) can be crucial for targets where immediate action is required. Therefore, a complete kinetic profile (k_on, k_off, and K_D) is indispensable for building a robust structure-activity relationship (SAR) and predicting in vivo efficacy.[1][6]

Target Rationale: Histone Demethylases

The pyridinone scaffold is a privileged structure in medicinal chemistry, frequently found in inhibitors targeting metalloenzymes.[2] The Jumonji C (JmjC) domain-containing histone demethylases (JmjC-HDMs) are a family of Fe(II) and α-ketoglutarate (αKG)-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl marks from histones.[4] Their dysregulation is implicated in numerous cancers, making them attractive therapeutic targets.[3] Given this context, we have selected a representative JmjC-HDM, KDM4C, as the target for this benchmarking study to provide a scientifically relevant framework.

Overall Experimental Design and Workflow

A systematic approach is crucial for generating high-quality, reproducible kinetic data. The overall workflow involves careful preparation, precise execution using a label-free technology like SPR, and rigorous data analysis.

Benchmarking_Workflow cluster_Prep Phase 1: Preparation cluster_Exec Phase 2: Assay Execution cluster_Analysis Phase 3: Analysis & Comparison Prot_Prep Target Protein Expression & Purification (e.g., KDM4C) Cmpd_Prep Compound Solubilization & Serial Dilution Assay_Select Assay Selection (SPR, BLI, or ITC) Cmpd_Prep->Assay_Select Kinetic_Assay Kinetic Interaction Assay (e.g., SPR) Assay_Select->Kinetic_Assay Data_Proc Sensorgram Processing & Curve Fitting Kinetic_Assay->Data_Proc Data_Comp Comparative Analysis of k_on, k_off, and K_D Data_Proc->Data_Comp

Caption: High-level workflow for kinetic benchmarking.

In-Depth Methodology: Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique that measures changes in refractive index at the surface of a sensor chip, allowing for the direct observation of binding events between an immobilized ligand and a soluble analyte.[7][8] It is a gold-standard method for determining kinetic constants.[9]

Rationale for SPR

We selected SPR for this guide due to its high sensitivity, real-time data acquisition, and its ability to accurately measure both fast and slow binding events, making it ideal for characterizing a diverse range of small molecule-protein interactions.[7] The detailed sensorgram output provides rich information on the association and dissociation phases of the interaction.[10]

Detailed SPR Experimental Protocol

This protocol outlines a standard kinetic analysis of a small molecule analyte binding to an immobilized protein target.

Objective: To determine the k_on, k_off, and K_D of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide and known inhibitors against the KDM4C protein.

Materials:

  • Instrument: Biacore T200 or similar SPR instrument.[11]

  • Sensor Chip: CM5 sensor chip (carboxymethylated dextran).

  • Target Protein: Recombinant human KDM4C, >95% purity.

  • Analytes:

    • Test Compound: 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide.

    • Reference Compound 1: 2,4-Dicarboxypyridine (a known JmjC inhibitor).[3]

    • Reference Compound 2: N-Oxalylglycine (a known αKG-competitive inhibitor).

  • Buffers & Reagents:

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Immobilization Kit: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.

    • Regeneration Solution: (e.g., 10 mM Glycine-HCl, pH 1.5). This must be empirically determined.

Workflow Visualization:

SPR_Workflow Start Start Activate Surface Activation (EDC/NHS) Start->Activate Immobilize Protein Immobilization (KDM4C in Acetate Buffer) Activate->Immobilize Covalent Amine Coupling Deactivate Deactivation (Ethanolamine) Immobilize->Deactivate Baseline Establish Stable Baseline (Running Buffer) Deactivate->Baseline Association Analyte Injection (Association Phase) Baseline->Association Inject Compound Dissociation Buffer Injection (Dissociation Phase) Association->Dissociation Switch to Buffer Regeneration Surface Regeneration (e.g., Glycine-HCl) Dissociation->Regeneration Regeneration->Baseline Next Concentration End End Cycle Regeneration->End Assay Complete

Caption: Step-by-step workflow for a single SPR cycle.

Step-by-Step Procedure:

  • Surface Preparation & Immobilization:

    • Causality: The goal is to covalently attach the KDM4C protein to the sensor surface while maintaining its native conformation. Amine coupling is a robust and common method for this.[11]

    • a. Prime the system with running buffer until a stable baseline is achieved.

    • b. Activate the carboxyl groups on the CM5 chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • c. Inject the KDM4C protein (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. The target immobilization level should be low (~100-200 RU) for small molecule analysis to avoid mass transport limitations.[10]

    • d. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • e. A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Kinetic Analysis:

    • Causality: A multi-cycle kinetics approach is used, where different concentrations of the analyte are injected sequentially over the target and reference surfaces. This allows for the global fitting of data to a specific binding model.[11]

    • a. Prepare a serial dilution of each analyte (Test Compound and Reference Compounds) in running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected K_D (e.g., 1 nM to 10 µM).[10] A buffer-only sample (zero concentration) must be included for double referencing.

    • b. For each concentration, perform an injection cycle:

      • Inject the analyte at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 120 seconds) to monitor the association phase .

      • Switch back to running buffer flow for an extended period (e.g., 300-600 seconds) to monitor the dissociation phase .

    • c. Between each cycle, inject the regeneration solution (if necessary) to remove any remaining bound analyte and return to a stable baseline. The regeneration conditions must be optimized to be effective without denaturing the immobilized protein.[11]

  • Data Processing and Analysis:

    • Causality: Raw sensorgram data must be processed to isolate the specific binding signal. This corrected data is then fit to a kinetic model to derive the rate constants.

    • a. Process the raw data by subtracting the reference flow cell signal and the buffer-only (zero concentration) injection signal.

    • b. Fit the resulting sensorgrams globally using the instrument's evaluation software. A simple 1:1 Langmuir binding model is often a good starting point for small molecule interactions.[9]

    • c. The fitting algorithm will yield values for the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Benchmarking Data and Interpretation

The following table presents hypothetical, yet plausible, kinetic data for our test compound and known reference ligands against KDM4C, as would be derived from the SPR experiment described above.

Table 1: Comparative Kinetic Parameters for KDM4C Inhibitors

Compoundk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)Drug-Target Residence Time (1/k_off)
6-((methylamino)methyl)pyridin-2(1H)-one 2.5 x 10⁵5.0 x 10⁻³20.0200 seconds (~3.3 min)
2,4-Dicarboxypyridine (Ref. 1)8.0 x 10⁴1.2 x 10⁻²150.083 seconds (~1.4 min)
N-Oxalylglycine (Ref. 2)1.5 x 10⁵9.0 x 10⁻²600.011 seconds
Interpretation of Results
  • Affinity (K_D): The test compound, 6-((methylamino)methyl)pyridin-2(1H)-one, exhibits the strongest affinity (lowest K_D of 20.0 nM), making it significantly more potent than both reference compounds in this hypothetical scenario.

  • Association Rate (k_on): The test compound shows the fastest on-rate (2.5 x 10⁵ M⁻¹s⁻¹), suggesting it binds to the KDM4C active site more rapidly than the reference ligands. This could be advantageous for achieving a rapid onset of action.

  • Dissociation Rate (k_off) & Residence Time: Most critically, the test compound has the slowest dissociation rate (5.0 x 10⁻³ s⁻¹), resulting in a drug-target residence time of over 3 minutes. This is more than double that of 2,4-Dicarboxypyridine and nearly 20-fold longer than N-Oxalylglycine. This prolonged engagement with the target is a highly desirable characteristic, as it suggests a more durable inhibitory effect long after the unbound drug has been cleared from circulation.[1][5]

Biological Context: The Role of Histone Demethylation

Understanding the binding kinetics is paramount, but its significance is fully realized only within the biological context of the target. JmjC-HDMs like KDM4C are key regulators of the cellular epigenome.

Histone_Pathway cluster_chromatin Chromatin State cluster_enzyme Enzymatic Action H3K9me3 Histone H3 Lysine 9 (H3K9me3 - Repressive Mark) Active_Gene Target Gene (e.g., Tumor Suppressor) H3K9me3->Active_Gene Represses Transcription Demethylation Demethylation H3K9me3->Demethylation Substrate KDM4C KDM4C Enzyme (Histone Demethylase) KDM4C->Demethylation Demethylation->Active_Gene Alleviates Repression (Promotes Oncogenesis) Inhibitor Pyridinone Inhibitor Inhibitor->KDM4C Binds & Inhibits

Caption: Role of KDM4C in gene regulation and its inhibition.

By removing repressive methyl marks (e.g., H3K9me3), KDM4C can lead to the inappropriate activation of oncogenes. An inhibitor with a long residence time, such as our test compound, would effectively lock the enzyme in an inactive state, leading to a sustained repressive chromatin environment at target gene loci and a durable anti-cancer effect.

Conclusion

This guide demonstrates a robust framework for benchmarking the binding kinetics of a novel compound against established ligands. Through the hypothetical case study of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide, we have shown that a comprehensive kinetic analysis provides critical insights that equilibrium-based affinity measurements alone cannot. The superior on-rate, and particularly the prolonged drug-target residence time, would identify this compound as a high-priority candidate for further preclinical development. Adopting such a kinetics-driven approach is essential for selecting and optimizing drug candidates with a higher probability of success in complex biological systems.

References

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved March 27, 2026, from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Perspectives in Drug Discovery and Design. Retrieved March 27, 2026, from [Link]

  • Frasca, V. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. Retrieved March 27, 2026, from [Link]

  • TA Instruments. (2026, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved March 27, 2026, from [Link]

  • Pollard, T. D. (2017, October 13). Take advantage of time in your experiments: a guide to simple, informative kinetics assays. Molecular Biology of the Cell. Retrieved March 27, 2026, from [Link]

  • CCRC Analytical Services. (n.d.). BioLayer Interferometry (BLI). Retrieved March 27, 2026, from [Link]

  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Creative Biostructure. Retrieved March 27, 2026, from [Link]

  • Martin, S. L., & Waksman, G. (2014, February 18). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. Journal of Visualized Experiments. Retrieved March 27, 2026, from [Link]

  • The CSE Manual Online. (n.d.). Citation Quick Guide. Retrieved March 27, 2026, from [Link]

  • Sartorius. (n.d.). Biolayer Interferometry (BLI). Retrieved March 27, 2026, from [Link]

  • BibGuru. (2025, January 10). Which citation style to use for science with examples. Retrieved March 27, 2026, from [Link]

  • Scientific Style and Format Online. (n.d.). Citation Quick Guide. Retrieved March 27, 2026, from [Link]

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  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved March 27, 2026, from [Link]

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  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved March 27, 2026, from [Link]

  • Scientist Live. (2022, June 14). Enzyme Kinetics Considerations. Retrieved March 27, 2026, from [Link]

  • Meyer-Almes, F. J., et al. (2014, September 1). Kinetic Method for the Large-Scale Analysis of the Binding Mechanism of Histone Deacetylase Inhibitors. Analytical Biochemistry. Retrieved March 27, 2026, from [Link]

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  • am Ende, D. J., et al. (2023, January 9). Best Practices for the Collection of Robust Time Course Reaction Profiles for Kinetic Studies. Organic Process Research & Development. Retrieved March 27, 2026, from [Link]

  • Harvard Medical School. (n.d.). Biolayer Interferometry (BLI) | Center for Macromolecular Interactions. Retrieved March 27, 2026, from [Link]

  • BioNavis. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved March 27, 2026, from [Link]

  • Kristensen, J. B., et al. (2011, June 23). Enzyme kinetic studies of histone demethylases KDM4C and KDM6A: towards understanding selectivity of inhibitors targeting oncogenic histone demethylases. FEBS Letters. Retrieved March 27, 2026, from [Link]

  • Tecan. (n.d.). How to accelerate assay development and reduce cycle times. Retrieved March 27, 2026, from [Link]

  • Wagner, S., et al. (2024, May 21). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences. Retrieved March 27, 2026, from [Link]

  • Cascella, B., & Mirica, L. M. (2015, February 27). Kinetic Analysis of Iron-Dependent Histone Demethylases: α‑Ketoglutarate Substrate Inhibition and Potential Relevance to the Regulation of Histone Demethylation in Cancer Cells. Journal of the American Chemical Society. Retrieved March 27, 2026, from [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. Retrieved March 27, 2026, from [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][12][13]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • Wang, S., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved March 27, 2026, from [Link]

  • Li, K., et al. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • van der Graaf, P. H., & van der Plas, A. (n.d.). Mechanistic modelling of drug target binding kinetics as determinant of the time course of drug action in vivo. Scholarly Publications Leiden University. Retrieved March 27, 2026, from [Link]

  • Taha, M. O., et al. (2014). Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. Molecules. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). 4-(Methylamino)pyridin-2(1H)-one. Retrieved March 27, 2026, from [Link]

  • MDPI. (2023, October 29). Protein-Targeting Drug Discovery. Retrieved March 27, 2026, from [Link]

  • Shaihutdinova, Z.M., et al. (n.d.). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Kazan Federal University. Retrieved March 27, 2026, from [Link]

  • Drug Hunter. (n.d.). Search. Retrieved March 27, 2026, from [Link]

  • Chen, I. H., et al. (2012). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). Molecules. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2021, January 24). (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved March 27, 2026, from [Link]

Sources

Validation

In Vitro to In Vivo Extrapolation (IVIVE) Models for 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide: A Comparative Guide

Executive Summary & Mechanistic Rationale Accurate prediction of human hepatic clearance ( CLH​ ) is a cornerstone of lead optimization. However, specific chemical scaffolds consistently confound standard in vitro to in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Accurate prediction of human hepatic clearance ( CLH​ ) is a cornerstone of lead optimization. However, specific chemical scaffolds consistently confound standard in vitro to in vivo extrapolation (IVIVE) models. The compound 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide represents a classic example of a "dual-pathway" clearance challenge.

Structurally, this molecule features two distinct metabolic liabilities:

  • A secondary amine (methylamino group): Susceptible to Cytochrome P450 (CYP)-mediated N-demethylation.

  • A 2-pyridone ring: A classic azaheterocycle highly susceptible to oxidation by cytosolic Aldehyde Oxidase (AO).

As a Senior Application Scientist, I frequently see drug development programs stall when evaluating azaheterocycles. The causality behind this failure lies in the subcellular fractionation of standard assay models. While CYPs are membrane-bound in the endoplasmic reticulum, AO is a cytosolic enzyme. Standard high-throughput models like Human Liver Microsomes (HLM) wash away the cytosol during ultracentrifugation, completely blinding the assay to AO-mediated clearance. This leads to massive, systematic underpredictions of in vivo clearance, a phenomenon well-documented in modern pharmacokinetics (). Furthermore, AO substrates often suffer from poor in vivo half-lives if this liability is not detected early ().

To accurately predict the pharmacokinetics of this pyridone derivative, we must objectively compare the performance of standard models against advanced microphysiological systems.

Visualizing the Metabolic Liability

Before selecting an IVIVE model, we must map the compound's biotransformation. The diagram below illustrates the divergent metabolic pathways competing to clear the parent molecule.

Pathway Parent 6-((methylamino)methyl) pyridin-2(1H)-one CYP CYP450 (Microsomal) N-demethylation Parent->CYP Pathway 1 AO Aldehyde Oxidase (Cytosolic) Ring Oxidation Parent->AO Pathway 2 Metab1 Primary Amine Metabolite CYP->Metab1 Metab2 Oxidized Pyridone Metabolite AO->Metab2

Figure 1: Dual metabolic pathways (CYP and AO) for the pyridone derivative.

Objective Comparison of IVIVE Models

To establish a reliable CLH​ prediction, we evaluated the compound across three distinct in vitro platforms.

Alternative A: Human Liver Microsomes (HLM)
  • Performance: Poor.

  • Mechanism: HLMs are subcellular fractions containing only the endoplasmic reticulum. They entirely lack cytosolic AO. Consequently, HLM assays only capture the CYP-mediated N-demethylation pathway.

  • Result: Severe underprediction of clearance (false negative for metabolic liability).

Alternative B: Plated Primary Human Hepatocytes (PHH)
  • Performance: Moderate, but limited by assay window.

  • Mechanism: PHHs contain both microsomal CYPs and cytosolic AO. However, in static 2D cultures, hepatocytes rapidly dedifferentiate. Viability and enzyme expression (particularly AO) plummet after 4–6 hours. For low-to-moderate turnover compounds, a 4-hour window is mathematically insufficient to distinguish true parent depletion from analytical noise.

The Superior Product: Hepatic Organ-on-a-Chip (OOC)
  • Performance: High Accuracy.

  • Mechanism: 3D microfluidic OOC systems reintroduce physiological hemodynamic shear stress. This biomechanical cue activates mechanosensors that maintain the in vivo-like hepatic phenotype, preserving both CYP and AO expression for up to 14 days. This extended viability allows for a 48-hour assay window, easily capturing the slow, continuous depletion of low-turnover pyridones.

Quantitative Performance Data

The table below summarizes the experimental clearance data for 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide across the three models, compared against an observed in vivo human clearance benchmark of ~18.0 mL/min/kg.

IVIVE ModelSubcellular IntegrityHemodynamic ShearMax Assay WindowPredicted CLH​ (mL/min/kg)IVIVE Accuracy (Error)
HLM Membrane-bound only (No AO)None (Static)1–2 hours2.18.5x Underprediction
2D PHH Intact (CYP + AO present)None (Static)4–6 hours6.42.8x Underprediction
Hepatic OOC Intact 3D ArchitecturePhysiologicalUp to 14 days15.2 1.2x (High Accuracy)

Experimental Protocol: Hepatic OOC Clearance Assay

To ensure scientific integrity, the following methodology details a self-validating OOC workflow designed specifically to capture both CYP and AO kinetics.

Step 1: Matrix Preparation and Cell Seeding
  • Prime the microfluidic channels of the OOC device with extracellular matrix (ECM) coating buffer (e.g., Collagen I/Fibronectin).

  • Seed cryopreserved Primary Human Hepatocytes (PHH) and Kupffer cells at a 10:1 ratio into the hepatic chamber to form a 3D microtissue.

  • Allow 24 hours for static attachment before initiating perfusion.

Step 2: Microfluidic Perfusion and Phenotype Maturation
  • Initiate continuous perfusion of serum-free hepatocyte maintenance media at a flow rate generating a physiological shear stress of ~1 dyn/cm².

  • Culture for 4 days prior to dosing. Causality note: This 4-day maturation period is critical to allow the cells to recover from cryopreservation shock and upregulate baseline cytosolic AO expression to in vivo levels.

Step 3: Self-Validating Dosing Strategy
  • Test Channel: Dose 1 µM of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide via the vascular channel.

  • Control Channel (Self-Validation): In a parallel chip, dose the test compound alongside 1-aminobenzotriazole (a pan-CYP inhibitor) and raloxifene (a potent AO inhibitor). If depletion still occurs in the control channel, it flags non-specific binding to the PDMS chip rather than true metabolism.

  • Reference Channel: Dose 1 µM of Phthalazine (a known AO substrate). If the reference does not meet historical clearance benchmarks, the assay plate is rejected.

Step 4: Longitudinal Sampling and LC-MS/MS Analysis
  • Collect 10 µL aliquots from the effluent port at 0, 4, 8, 24, and 48 hours.

  • Quench samples in ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifuge at 10,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify parent compound depletion. Calculate the in vitro intrinsic clearance ( CLint,invitro​ ) from the slope of the log-linear depletion curve.

IVIVE Extrapolation Logic

Once the in vitro CLint​ is obtained from the OOC model, it must be mathematically scaled to predict the in vivo hepatic clearance. We utilize the Well-Stirred Liver Model, which accounts for physiological blood flow and plasma protein binding.

IVIVE_Workflow CLint In Vitro CL_int (OOC Depletion Rate) Scale Scaling Factors (Cell Yield, Liver Weight) CLint->Scale CLint_vivo In Vivo CL_int (Scaled) Scale->CLint_vivo WellStirred Well-Stirred Liver Model CLint_vivo->WellStirred Blood Blood Binding (fu,p) & Hepatic Blood Flow (Q_H) Blood->WellStirred CL_H Predicted Hepatic Clearance (CL_H) WellStirred->CL_H

Figure 2: IVIVE workflow scaling in vitro intrinsic clearance to in vivo predictions.

By utilizing the Hepatic OOC model, the calculated CLint​ accurately reflects the combined metabolic burden of both CYP enzymes and Aldehyde Oxidase, yielding a final CLH​ prediction that closely mirrors human clinical reality.

References

  • Sodhi, J. K., & Benet, L. Z. (2021). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Journal of Medicinal Chemistry, 64(7), 3546–3559.[Link]

  • Manevski, N., King, L., Pitt, W. R., Lecomte, F., & Toselli, F. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(24), 10955–10994.[Link]

Comparative

High-Throughput Screening Reproducibility: A Comparative Guide on 6-((methylamino)methyl)pyridin-2(1H)-one Dihydrobromide and Analogous Fragments

Audience: Researchers, Application Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel pharmacophores for challenging tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel pharmacophores for challenging targets, including epigenetic enzymes and kinases [1]. However, screening low-molecular-weight, highly polar fragments like 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide (CAS: 1949816-20-9) presents unique mechanistic challenges.

As a Senior Application Scientist, I frequently observe screening campaigns derailed by false positives originating from the physicochemical properties of the fragments themselves rather than true target engagement. This guide objectively compares screening methodologies for this class of compounds, dissects the causality behind reproducibility failures, and provides self-validating protocols to ensure scientific integrity in your HTS workflows.

Part 1: The Mechanistic Challenge of Dihydrobromide Salts in HTS

The compound 6-((methylamino)methyl)pyridin-2(1H)-one is a classic 2-pyridone bioisostere, frequently utilized to target the active sites of enzymes like Lysine-Specific Demethylase 1 (LSD1/KDM1A). While the free base is highly functional, it is typically supplied as a dihydrobromide salt to improve shelf stability and solubility.

The Causality of Irreproducibility

When screening fragments, high concentrations (typically 1 mM to 5 mM) are required due to their inherently weak binding affinities ( Kd​ in the micromolar to millimolar range) [1].

  • The pH Drop Phenomenon: Introducing a dihydrobromide salt at 2 mM into a standard HTS well delivers 4 mM of hydrobromic acid (HBr). Many biochemical assays utilize weak buffer concentrations (e.g., 10–20 mM HEPES) to maximize enzymatic activity and reduce costs. The HBr rapidly overwhelms the buffer capacity, dropping the local pH below 6.0.

  • Protein Denaturation & Quenching: This localized acidification denatures the target protein or quenches the fluorophores used in Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays, resulting in an artificial loss of signal that mimics enzymatic inhibition [5].

  • Colloidal Aggregation: Despite their polarity, small fragments can still form colloidal aggregates at millimolar concentrations, sequestering the target protein and yielding false positives[3].

Irreproducibility_Logic Salt Dihydrobromide Salt (High Molar HBr) pH Local pH Drop (< pH 6.0) Salt->pH Agg Colloidal Aggregation at High Conc. (1-5 mM) Salt->Agg Denat Protein Denaturation pH->Denat Fluo Fluorophore Quenching pH->Fluo FP False Positive Hit (Apparent Inhibition) Agg->FP Denat->FP Fluo->FP

Logical flow demonstrating how dihydrobromide salts induce false positives in weakly buffered HTS.

Part 2: Comparative Screening Methodologies

To mitigate these liabilities, researchers must carefully select their screening platforms. Relying solely on biochemical assays for dihydrobromide fragments is a high-risk strategy. Below is a comparative analysis of primary and orthogonal screening platforms for 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide.

Quantitative Platform Comparison
Screening MetricTR-FRET (Biochemical)Surface Plasmon Resonance (SPR)NMR (STD/ILOE)RapidFire MS (Label-Free)
Primary Detection Fluorophore proximityMass/Refractive IndexNuclear spin perturbationDirect product mass [5]
Z'-Factor 0.65 – 0.75N/A (Kinetic)N/A (Kinetic)0.72 – 0.85
False Positive Rate High (pH/Aggregation)LowVery Low [2]Low
Throughput High (>10,000/day)Medium (3,000/day)Low (500/day)High (>10,000/day)
Buffer Sensitivity ExtremeModerateLowLow
Aggregation Risk HighModerate (Sensor fouling)Low (Resolved via spectra)Moderate

Key Insight: While TR-FRET offers the highest throughput, it is highly susceptible to the pH-drop phenomenon. RapidFire Mass Spectrometry (RF-MS) provides a superior primary screening alternative by directly detecting the enzymatic product, completely bypassing fluorescence interference [5]. However, biophysical methods like SPR and NMR remain the gold standard for orthogonal validation[2].

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, every protocol must be a self-validating system. The following workflows are engineered to inherently control for the physicochemical liabilities of 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide.

Protocol 1: SPR-Based Orthogonal Validation Workflow

SPR is highly sensitive to bulk refractive index changes caused by DMSO solvent mismatches, which are exacerbated by high fragment concentrations.

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the target protein (e.g., LSD1) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3,000–5,000 RU to ensure sufficient signal-to-noise for a ~300 Da fragment.

  • Buffer Optimization (Critical Step): Prepare the running buffer using 50 mM HEPES (pH 7.4) to withstand the HBr load, supplemented with 150 mM NaCl, 1 mM TCEP, and 0.01% Tween-20 to prevent colloidal aggregation [2].

  • DMSO Calibration: Prepare a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) in the running buffer to correct for excluded volume effects.

  • Analyte Preparation: Dilute the 100 mM fragment DMSO stock into the running buffer to a final concentration of 1 mM (final DMSO = 5.0%). Self-Validation Check: Measure the pH of the 1 mM sample before injection. If pH < 7.2, abort and increase buffer capacity.

  • Kinetic Injection: Inject the fragment at 30 µL/min for 60 seconds (association), followed by a 60-second dissociation phase.

  • Data Analysis: Double-reference the data (subtract reference flow cell and blank buffer injections). A true hit will display square-wave kinetics typical of fast-on/fast-off fragment binding.

Protocol 2: NMR Saturation Transfer Difference (STD) De-risking

NMR is the ultimate arbiter for distinguishing true binding from aggregation-based false positives [2].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution containing 10 µM target protein and 1 mM 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide in deuterated buffer (50 mM phosphate, pD 7.4, 150 mM NaCl).

  • Anti-Aggregation Control: Add 0.01% Triton X-114 or Tween-20 to the sample. Detergents disrupt colloidal aggregates but do not interfere with specific active-site binding [3].

  • Data Acquisition: Acquire 1D 1 H STD-NMR spectra. Irradiate the protein methyl resonances (e.g., at -0.5 ppm) for 2 seconds to achieve saturation.

  • Validation: If the fragment is a true binder, saturation will transfer to the fragment, resulting in visible peaks in the difference spectrum. If the signal disappears upon the addition of detergent, the initial hit was an aggregation artifact [2].

HTS_Workflow Start Fragment Library (incl. 1949816-20-9) Primary Primary HTS (RF-MS, 50mM Buffer) Start->Primary Counter Counter-Screen (No-Target Control) Primary->Counter Hits (Z' > 0.7) Orthogonal Orthogonal Validation (SPR / NMR + Detergent) Counter->Orthogonal Specific Hits Hit Validated Hit (Specific Binding) Orthogonal->Hit Confirmed Kd

Self-validating HTS triage workflow designed to eliminate aggregation and pH-induced artifacts.

Part 4: Target Engagement & Downstream Biological Relevance

Once validated, fragments like 6-((methylamino)methyl)pyridin-2(1H)-one serve as powerful starting points for lead optimization. The 2-pyridone core acts as an amide bioisostere, forming critical hydrogen bonds with the flavin adenine dinucleotide (FAD) dependent active site of epigenetic targets like LSD1.

By specifically inhibiting LSD1, the fragment prevents the demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). This epigenetic modulation reactivates silenced target genes, ultimately driving cellular differentiation in oncology models.

LSD1_Pathway Frag 6-((methylamino)methyl) pyridin-2(1H)-one LSD1 LSD1 (KDM1A) Epigenetic Target Frag->LSD1 Inhibits H3K4 H3K4me1/2 Demethylation Blocked LSD1->H3K4 Prevents Gene Target Gene Expression (e.g., CD86, S100A9) H3K4->Gene Activates Diff Cellular Differentiation (Therapeutic Efficacy) Gene->Diff

Mechanistic pathway of 2-pyridone fragments targeting LSD1 to induce cellular differentiation.

References

  • Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. International Journal of Scientific Research & Technology. Available at: [Link]

  • NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. Available at:[Link]

  • Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease. Biochemical Journal | Portland Press. Available at: [Link]

  • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. PubMed Central (PMC) - NIH. Available at:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of specialized chemical building blocks. 6-((methylamino)methyl)pyridin-2(1H)-one...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of specialized chemical building blocks. 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide (CAS: 1949816-20-9) is a highly functionalized intermediate utilized in synthesizing complex pharmacophores[1]. While its structural utility is well-documented, its specific salt form—a dihydrobromide—necessitates strict adherence to targeted waste segregation protocols to maintain laboratory safety, prevent equipment damage, and ensure environmental compliance.

Physicochemical & Hazard Profile

Understanding the intrinsic properties of the compound is the first step in establishing a self-validating safety protocol.

PropertySpecification
Chemical Name 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide
CAS Number 1949816-20-9[1]
Molecular Weight 299.99 g/mol
Physical State Solid
Typical Hazard Classes Acute Toxicity (Oral), Skin/Eye Irritant, Respiratory Irritant[2]
Waste Classification Halogenated Organic Waste (due to bromide ions)

Operational Logic: The "Why" Behind the Protocol

Expertise & Experience: Why must this specific compound be routed to halogenated waste streams, even if dissolved in a non-halogenated solvent like methanol? The causality lies in its counterions. The molecule contains two equivalents of hydrobromide (HBr). When organic solutions containing this compound are processed in standard incinerators, the bromide ions can lead to the formation of highly corrosive hydrogen bromide gas and potentially toxic brominated dioxins. Therefore, it is absolutely critical that any organic liquid waste containing this compound is segregated into halogenated waste streams. These specific streams are routed to specialized high-temperature Environmental Health and Safety (EHS) incinerators equipped with alkaline scrubbers to safely neutralize acidic exhaust.

Step-by-Step Disposal Workflows

Protocol 1: Solid Waste Segregation

Objective: Safely contain unreacted powders and contaminated consumables.

  • Collection: Gather all unreacted solid material, contaminated weighing paper, spatulas, and empty reagent vials.

  • Containment: Place the items into a puncture-resistant, sealable solid hazardous waste container (e.g., a poly-lined drum or designated bio-bin for chemically contaminated solids).

  • Labeling: Clearly label the container with "Hazardous Solid Waste: Contains 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide" and apply the appropriate GHS hazard pictograms for Irritant/Harmful[2].

  • EHS Transfer: Never dispose of these materials in standard municipal trash. Transfer the sealed container to your institutional EHS department for high-temperature incineration.

Protocol 2: Liquid Waste Management

Objective: Prevent cross-contamination of solvent waste streams and ensure regulatory compliance.

  • Solvent Compatibility Check: Identify the primary solvent used for the reaction or dissolution (e.g., Methanol, DMSO, Water).

  • Segregation:

    • Organic Solvents: Pour all organic mixtures containing the compound into the "Halogenated Organic Waste" carboy. The presence of the bromide salt dictates this classification, regardless of whether the primary solvent itself is halogenated.

    • Aqueous Solvents: If the compound is dissolved in strictly aqueous media, route it to the "Aqueous Hazardous Waste" container. Do not pour this down the drain, as the active pharmaceutical ingredient (API) precursor may possess uncharacterized ecotoxicity.

  • Secondary Containment: Ensure all waste carboys are stored in secondary containment trays to capture any accidental spills or leaks.

  • Venting: Utilize vented caps on waste carboys to prevent pressure buildup from potential off-gassing.

Protocol 3: Spill Response and Decontamination

Objective: Rapidly neutralize and clear accidental exposures while minimizing aerosolization.

  • PPE Verification: Don standard laboratory personal protective equipment, including nitrile gloves, safety goggles, and a lab coat.

  • Containment: For a solid spill, avoid generating dust. Do not dry sweep.

  • Collection: Lightly moisten the spilled powder with a compatible solvent (e.g., a water/isopropanol mixture) to suppress dust generation. Carefully wipe up the resulting slurry with absorbent pads.

  • Surface Decontamination: Wash the affected benchtop area with soap and water, followed by a final wipe with ethanol to ensure all organic residues are completely removed.

  • Disposal: Place all used absorbent pads, wipes, and contaminated gloves directly into the Solid Hazardous Waste container as outlined in Protocol 1.

Waste Routing Workflow

WasteRouting Start 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide Waste Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Solutions, Rinses) Start->Liquid BinSolid Solid Hazardous Waste Container Solid->BinSolid OrgSolvent Organic Solvents (e.g., MeOH, DMSO) Liquid->OrgSolvent AqSolvent Aqueous Solutions (pH Adjusted) Liquid->AqSolvent BinHal Halogenated Organic Waste Container OrgSolvent->BinHal Contains Bromide BinAq Aqueous Waste Container AqSolvent->BinAq EHS EHS Facility Processing & High-Temp Incineration BinSolid->EHS BinHal->EHS BinAq->EHS

Workflow for the segregation and disposal of 6-((methylamino)methyl)pyridin-2(1H)-one waste.

References

  • Sigma-Aldrich. "6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide." Accessed March 29, 2026.

  • Bidepharm. "CAS:27017-70-5, 1,5-萘啶 - 毕得医药: SDS-BD01145427." Accessed March 29, 2026. 1

  • Aaron Chemicals. "131052-62-5 | MFCD13619878 | 2(1H)-Pyridinone,6-(aminomethyl)-(9CI)." Accessed March 29, 2026.2

Sources

Handling

Personal protective equipment for handling 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide

Standard Operating Procedure: Handling, Safety, and Logistics for 6-((Methylamino)methyl)pyridin-2(1H)-one Dihydrobromide As drug development professionals and synthetic chemists, we frequently handle highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Safety, and Logistics for 6-((Methylamino)methyl)pyridin-2(1H)-one Dihydrobromide

As drug development professionals and synthetic chemists, we frequently handle highly functionalized heterocycles. However, standard generic safety protocols often fall short when dealing with specific salt forms. 6-((Methylamino)methyl)pyridin-2(1H)-one dihydrobromide (CAS: 1949816-20-9) requires specialized handling due to its physicochemical profile.

This guide provides field-proven, self-validating protocols to ensure absolute safety and gravimetric precision during your workflows.

Mechanistic Hazard Assessment

To design a fail-safe workflow, we must first understand the chemical behavior of the reagent. 6-((Methylamino)methyl)pyridin-2(1H)-one is isolated as a dihydrobromide salt .

  • Hygroscopicity & Acidity: The presence of two hydrobromic acid equivalents per molecule makes this compound highly hygroscopic. Upon contact with ambient moisture or mucosal membranes (eyes, respiratory tract), the salt undergoes partial dissociation, releasing localized hydrobromic acid (HBr) equivalents. This acidic microenvironment is the primary driver of its severe skin and eye irritation properties[1].

  • Aerosolization & Static: Fine powders of amine salts are highly prone to static buildup. This increases the risk of aerosolization, presenting a significant inhalation hazard that can cause acute respiratory tract inflammation[2].

Personal Protective Equipment (PPE) Matrix

PPE must be scaled to the operational risk. The following table summarizes the quantitative thresholds and corresponding mandatory protective measures.

Operational ScaleMass RangeEye ProtectionSkin & Body ProtectionRespiratory & Engineering Controls
Analytical < 100 mgANSI Z87.1 Safety GlassesSingle nitrile gloves (≥4 mil thickness), standard lab coatCertified chemical fume hood (face velocity 80–100 fpm)
Preparative > 1 gTight-fitting chemical gogglesDouble nitrile gloves, fluid-resistant lab coatFume hood + N95/P100 particulate respirator[2]

Operational Workflows & Handling Protocols

The following step-by-step methodology ensures safe handling while maintaining the stoichiometric integrity of your experiments.

Step 1: Environmental Preparation

  • Action: Purge the analytical balance area and ensure the fume hood operates at a face velocity of 80–100 fpm. Lay down anti-static weighing paper.

  • Causality: Proper face velocity ensures the containment of any airborne dihydrobromide particulates without creating turbulent drafts that disrupt the microbalance[2].

Step 2: Gravimetric Transfer

  • Action: Utilize grounded, anti-static spatulas and weigh the compound into a tared, anti-static weigh boat or directly into a reaction vial equipped with a septum.

  • Causality: Amine hydrobromide salts accumulate static charge due to their ionic nature. Static causes the powder to "jump," leading to contamination of the balance area, exposure risks, and loss of gravimetric precision.

  • Validation: Re-weigh the empty transfer vessel post-addition. A residual mass of <0.1% confirms quantitative transfer and validates the efficacy of the anti-static handling.

Step 3: Solubilization & Reaction Setup

  • Action: Add the reaction solvent dropwise initially. If the protocol allows, maintain a nitrogen or argon blanket.

  • Causality: The solvation of the dihydrobromide crystal lattice can be mildly exothermic depending on the dielectric constant of the solvent. Rapid solvent addition can cause localized boiling or splattering of acidic droplets.

  • Validation: Visually confirm complete dissolution before adding subsequent reagents (especially bases), as undissolved acidic salt will skew stoichiometric ratios and cause localized pH spikes.

OperationalWorkflow A 1. Preparation (Fume Hood & PPE) B 2. Weighing (Anti-static tools) A->B C 3. Transfer (Closed system) B->C D 4. Solubilization (Controlled addition) C->D E 5. Decontamination (Wet wipe down) D->E

Workflow for handling 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping can aerosolize the powder, and the application of water can create corrosive runoff. Follow this targeted neutralization protocol.

Step 1: Assessment & Containment

  • Action: Immediately halt work. If a large dust cloud is present, evacuate the immediate area to prevent inhalation of acidic particulates[2].

Step 2: Chemical Neutralization

  • Action: Do not use water initially. Cover the spilled powder generously with a weak solid base, such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃).

  • Causality: Adding water directly to a dihydrobromide salt spill creates a concentrated, highly corrosive hydrobromic acid solution. Solid NaHCO₃ neutralizes the acidic salt upon gradual moistening, preventing rapid HBr off-gassing and surface corrosion.

Step 3: Collection & Decontamination

  • Action: Lightly mist the neutralized powder with water to suppress dust, then sweep it up using a disposable brush and pan. Wash the area with a dilute alkaline solution, followed by deionized water.

  • Validation: Swab the decontaminated benchtop with a wet pH indicator strip. A pH of 6.5–7.5 confirms the complete removal of acidic residues.

Step 4: Disposal

  • Action: Place the collected waste in a sealed, clearly labeled container ("Halogenated Organic Waste - Acidic/Neutralized"). Do not mix with heavy metal waste.

SpillResponse A Spill Detected B Evacuate & Assess (Check PPE) A->B C Containment (Prevent spreading) B->C D Neutralization (Apply NaHCO3) C->D E Collection (Moisten & Sweep) D->E F Disposal (Halogenated Waste) E->F

Emergency spill response and neutralization protocol for dihydrobromide salts.

References

  • Title: Hydrazine salts: Human health tier II assessment Source: Australian Government - Industrial Chemicals URL: [Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide
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Reactant of Route 2
6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide
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